1H-indole-5-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGMZFOGQIBZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Indole-5-sulfonyl Chloride: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-5-sulfonyl chloride is a pivotal chemical intermediate that merges the privileged indole scaffold with a highly reactive sulfonyl chloride functional group. This unique combination makes it a valuable building block in synthetic and medicinal chemistry, particularly in the construction of novel sulfonamide derivatives which are prominent in a wide array of pharmaceutical agents.[1] The indole nucleus offers a framework for specific interactions with biological targets, while the sulfonyl chloride moiety provides a versatile point for chemical diversification. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and reactivity, with a focus on its application in drug discovery and development.
Chemical Properties and Structure
This compound is a solid compound at room temperature and should be stored under an inert atmosphere at 2-8°C.[1] It is corrosive and harmful if swallowed, causing severe skin burns and eye damage.[1]
Physicochemical Data
A summary of the key chemical data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₂S | [2] |
| Molecular Weight | 215.66 g/mol | [1] |
| CAS Number | 1094209-33-2 | [1] |
| Appearance | Solid | Inferred from derivatives |
| Storage Temperature | 2-8°C (under inert atmosphere) | [1] |
Structural Characteristics
The structure of this compound features a planar indole ring system with a sulfonyl chloride group attached to the C5 position of the benzene ring. The indole core is an electron-rich aromatic system, but the strongly electron-withdrawing sulfonyl chloride group significantly modulates its reactivity.[1]
While specific crystallographic data for this compound is not available in the provided search results, analysis of related structures, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, reveals a distorted tetrahedral geometry around the sulfur atom.[3] The bond angles and lengths of the indole ring itself are well-established.
Synthesis and Reactivity
The synthesis of this compound can be achieved through several routes, with the direct sulfonation of indole being a common method.
Experimental Protocol: Synthesis via Chlorosulfonation
A general and direct method for the synthesis of indole-5-sulfonyl chloride involves the electrophilic aromatic substitution of an indole derivative with chlorosulfonic acid, typically under strongly acidic conditions.[1]
General Procedure:
-
To a cooled solution of chlorosulfonic acid, the indole starting material is added portion-wise while maintaining a low temperature.
-
The reaction mixture is stirred at a controlled temperature for a specified duration to allow for the completion of the sulfonation.
-
The reaction is then carefully quenched by pouring it onto ice.
-
The precipitated crude this compound is collected by filtration and washed with cold water.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for specific substrates.
The logical workflow for this synthesis is depicted in the following diagram:
Reactivity: Nucleophilic Substitution
The primary and most synthetically useful reaction of this compound is the nucleophilic substitution of the chloride on the sulfonyl group.[1] This reaction is readily achieved with primary and secondary amines to form stable sulfonamides, a key structural motif in many pharmaceuticals.[1]
Experimental Protocol: Sulfonamide Synthesis
General Procedure:
-
This compound is dissolved in a suitable aprotic solvent.
-
The amine (primary or secondary) is added to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of time, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude sulfonamide is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.
The general reaction scheme for sulfonamide formation is as follows:
Applications in Drug Discovery
This compound serves as a critical intermediate in the development of therapeutic agents targeting a variety of diseases. The resulting indole-5-sulfonamide scaffold has been shown to be a versatile pharmacophore.
Enzyme Inhibition
Derivatives of this compound have been utilized in the synthesis of small-molecule inhibitors for various enzymes. Notably, it has been employed in the creation of inhibitors for SARS-CoV 3CLpro, an enzyme crucial for viral replication, highlighting its potential in the development of antiviral drugs.[1]
Furthermore, indole-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, particularly isoforms that are overexpressed in cancerous tissues.[4]
Kinase Inhibitor Development
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors. While direct modulation of kinase signaling pathways by this compound itself is not documented, its derivatives are of significant interest in this area. For instance, indole-based compounds have been designed as inhibitors of the mTOR/Akt/Pi3K signaling pathway, which is linked to cell survival, growth, and proliferation.[5][6] The general principle involves the indole moiety binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity.
The following diagram illustrates a simplified representation of a kinase inhibition signaling pathway where an indole-based inhibitor could act:
Conclusion
This compound is a reactive and versatile building block with significant applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the facile conversion of the sulfonyl chloride group to sulfonamides make it an attractive starting material for the creation of diverse chemical libraries. The indole-5-sulfonamide scaffold has demonstrated potential in the development of inhibitors for various enzymes and protein kinases, underscoring the importance of this compound as a key intermediate in the pursuit of novel therapeutics. Further research to fully characterize its physical properties and explore its utility in targeting a broader range of biological pathways is warranted.
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1H-Indole-5-sulfonyl Chloride (CAS: 1094209-33-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-5-sulfonyl chloride is a pivotal chemical intermediate, distinguished by the fusion of an indole scaffold with a reactive sulfonyl chloride functional group. This unique combination makes it a valuable building block in the synthesis of a diverse range of compounds, particularly in the field of medicinal chemistry. The indole motif is a well-established pharmacophore present in numerous biologically active molecules, while the sulfonyl chloride group provides a versatile handle for the construction of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while specific experimental data for this exact compound is not widely published, the provided data is based on information from chemical suppliers and predicted values. For comparison, data for structurally related compounds are also included.
| Property | Value | Reference |
| CAS Number | 1094209-33-2 | |
| Molecular Formula | C₈H₆ClNO₂S | [1] |
| Molecular Weight | 215.66 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Indole-5-sulfonyl chloride | |
| Appearance | Solid (predicted) | |
| Melting Point | 79 °C (for 1-methyl-1H-indole-5-sulfonyl chloride) | |
| Boiling Point | 382.9 °C (for 1-methyl-1H-indole-5-sulfonyl chloride) | |
| Purity | Typically >95% | |
| Storage | 2-8 °C, under inert atmosphere | [1] |
Comparative Data for Related Compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | 52206-05-0 | C₁₀H₁₀ClNO₃S | 259.71 | 169.0-179.0 |
| 1-Methyl-1H-indole-5-sulfonyl chloride | 859850-75-2 | C₉H₈ClNO₂S | 229.68 | 79 |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The electron-withdrawing sulfonyl chloride group at the 5-position will influence the chemical shifts of the aromatic protons. The N-H proton of the indole ring will likely appear as a broad singlet in the downfield region (around 8-9 ppm). Protons on the pyrrole ring (at positions 2 and 3) and the benzene ring (at positions 4, 6, and 7) will exhibit distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the indole ring. The carbon atom attached to the sulfonyl chloride group (C-5) will be significantly deshielded.
3.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Indole) | 3400-3300 |
| C-H Stretch (Aromatic) | 3100-3000 |
| S=O Stretch (Sulfonyl) | 1385-1323 (asymmetric) and 1177-1138 (symmetric)[1] |
| C=C Stretch (Aromatic) | 1600-1450 |
3.3. Mass Spectrometry (MS) (Predicted)
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the sulfonyl chloride group or cleavage of the indole ring.
Synthesis and Reactivity
4.1. Synthesis of this compound
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Reaction: Indole is dissolved in a suitable inert solvent (e.g., dichloromethane, acetonitrile) and cooled in an ice bath.
-
Addition of Reagent: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and requires careful temperature control.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The product is then extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
4.2. Reactivity and Applications in Sulfonamide Synthesis
The primary utility of this compound lies in its reactivity as an electrophile, particularly in nucleophilic substitution reactions at the sulfur atom. It readily reacts with primary and secondary amines to form the corresponding sulfonamides, which are a prominent class of compounds in medicinal chemistry.[1]
Caption: Formation of sulfonamides from this compound.
Experimental Protocol: Synthesis of Indole-5-sulfonamides (General Procedure)
-
Reaction Setup: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Addition of Amine: The desired primary or secondary amine is added to the solution, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by TLC.
-
Work-up: The reaction mixture is washed with aqueous acid to remove excess amine and base, followed by a wash with brine.
-
Purification: The organic layer is dried, and the solvent is evaporated. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Applications in Drug Discovery
The indole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The versatility of this compound allows for the generation of large libraries of sulfonamide derivatives for high-throughput screening.[1] These compounds have been investigated as potential therapeutic agents for various diseases, including cancer, infectious diseases, and inflammatory disorders.[1]
References
Spectroscopic and Structural Elucidation of 1H-Indole-5-Sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the versatile chemical intermediate, 1H-indole-5-sulfonyl chloride. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. It is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from computational models and analysis of structurally related molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~11.8 | Broad Singlet | 1H | N1-H |
| ~8.2 | Doublet | 1H | H4 |
| ~7.8 | Doublet of Doublets | 1H | H6 |
| ~7.6 | Doublet | 1H | H7 |
| ~7.5 | Triplet | 1H | H2 |
| ~6.6 | Triplet | 1H | H3 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~138 | C7a |
| ~135 | C5 |
| ~130 | C3a |
| ~128 | C2 |
| ~125 | C6 |
| ~122 | C4 |
| ~113 | C7 |
| ~103 | C3 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1620 | Medium | C=C Aromatic Ring Stretch |
| ~1450 | Medium | C=C Aromatic Ring Stretch |
| 1375 - 1350 | Strong | S=O Asymmetric Stretch |
| 1180 - 1160 | Strong | S=O Symmetric Stretch |
| ~820 | Strong | C-H Out-of-plane Bending |
| ~600 | Medium | C-S Stretch |
| ~550 | Medium | S-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 215/217 | [M]⁺ | Molecular ion peak with characteristic ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |
| 116 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group, resulting in the indole radical cation. |
| 89 | [C₇H₅]⁺ | Fragmentation of the indole ring. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may depend on the sample's solubility.
-
Gently agitate the vial to ensure complete dissolution of the solid.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
With the sample in place, collect the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the crystal and press arm tip thoroughly.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the same solvent.
-
The final solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
-
Data Acquisition:
-
The mass spectrometer is typically operated in positive or negative ion mode. For this compound, positive ion mode is likely to yield the molecular ion [M+H]⁺.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion and major fragment ions.
-
To obtain structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide on the Synthesis and Characterization of 1H-indole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-indole-5-sulfonyl chloride, a key building block in medicinal chemistry. This document details the synthetic routes, experimental protocols, and analytical characterization of this versatile compound.
Introduction
This compound is a valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] The indole scaffold is a privileged structure in drug discovery, and the addition of a sulfonyl chloride group at the 5-position provides a reactive handle for the introduction of diverse functionalities, most notably through the formation of sulfonamides.[1] These sulfonamide derivatives have shown promise in various therapeutic areas, including as antiviral and anticancer agents.[1] This guide aims to provide researchers with the necessary information to synthesize and characterize this important compound.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of indole with chlorosulfonic acid.[1] This reaction proceeds by the direct chlorosulfonation of the indole ring, a common method for the preparation of aryl sulfonyl chlorides.
A plausible synthetic pathway involves two main stages: the sulfonation of the indole ring and the subsequent conversion of the resulting sulfonic acid to the sulfonyl chloride. Alternatively, a one-pot reaction with excess chlorosulfonic acid can directly yield the sulfonyl chloride.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol
This protocol is based on established methods for the chlorosulfonation of aromatic compounds and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
1H-Indole
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for two-step process)
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexanes or other suitable recrystallization solvent
Procedure (One-Pot Method):
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool an excess of chlorosulfonic acid (typically 5-10 equivalents) to 0 °C in an ice bath.
-
Slowly add a solution of 1H-indole in a minimal amount of an inert solvent, such as dichloromethane, to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed with caution.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford this compound as a solid.
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C8H6ClNO2S |
| Molecular Weight | 215.66 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not available in searched results |
Spectroscopic Data
While specific spectra for this compound were not found in the search results, the expected spectral characteristics can be predicted based on the analysis of related compounds.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The electron-withdrawing sulfonyl chloride group at the 5-position will influence the chemical shifts of the aromatic protons.
-
N-H proton: A broad singlet is expected in the downfield region (around 8.0-9.0 ppm).
-
Aromatic protons: A complex multiplet pattern is anticipated in the aromatic region (7.0-8.5 ppm) corresponding to the protons at the 2, 3, 4, 6, and 7-positions of the indole ring.
13C NMR Spectroscopy: The carbon NMR spectrum will show signals for the eight carbon atoms of the indole ring.
-
Aromatic carbons: Signals are expected in the range of 100-140 ppm. The carbon attached to the sulfonyl group (C-5) would be deshielded.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretch: A sharp peak around 3400-3300 cm-1.
-
S=O stretches (asymmetric and symmetric): Two strong absorption bands are expected in the regions of 1380-1340 cm-1 and 1190-1160 cm-1, characteristic of a sulfonyl chloride.
-
C=C aromatic stretch: Peaks in the 1600-1450 cm-1 region.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A peak at m/z corresponding to the molecular weight of the compound (215.66), with an M+2 peak due to the chlorine isotope.
-
Fragmentation: Loss of SO2Cl, Cl, and other fragments from the indole ring.
Applications in Drug Development
This compound serves as a crucial starting material for the synthesis of a variety of sulfonamide derivatives. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides. This reactivity allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.
Figure 3: Role of this compound in drug discovery.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. The compound is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The provided information on the synthetic protocol, expected analytical data, and applications will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into the specific reaction conditions and detailed spectroscopic analysis will facilitate the efficient and safe utilization of this important chemical intermediate.
References
A Technical Guide to 1H-Indole-5-Sulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-indole-5-sulfonyl chloride, a pivotal chemical intermediate in synthetic and medicinal chemistry. The document details its chemical properties, synthesis protocols, and its significant role as a scaffold in the development of therapeutic agents.
Core Chemical Properties
This compound is a versatile bifunctional molecule combining the privileged indole scaffold with a reactive sulfonyl chloride group.[1] This unique combination makes it a valuable building block for creating diverse compound libraries, particularly for sulfonamide derivatives.[1] The table below summarizes its key molecular data along with that of several related indole sulfonyl chloride derivatives for comparative analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1094209-33-2 | C₈H₆ClNO₂S | 215.66[1] |
| 1-Methyl-1H-indole-5-sulfonyl chloride | 859850-75-2 | C₉H₈ClNO₂S | 229.68[2] |
| 5-Chloro-1H-indole-3-sulfonyl chloride | Not Available | C₈H₅Cl₂NO₂S | 250.10[3] |
| 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | 52206-05-0 | C₁₀H₁₀ClNO₃S | 259.71[4] |
| 2-Methyl-1H-benzo[g]indole-5-sulfonyl chloride | Not Available | C₁₃H₁₀ClNO₂S | 279.74[5] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound and its analogs is through the electrophilic sulfonation of the indole ring system.[1] The most common reagent for this transformation is chlorosulfonic acid.[1][6]
Detailed Experimental Protocol: Synthesis of p-Acetaminobenzenesulfonyl Chloride
This protocol, adapted from a standard organic synthesis procedure for a related sulfonyl chloride, illustrates the general methodology for reacting an aromatic compound with chlorosulfonic acid.[7] This method can be conceptually applied to the synthesis of indole sulfonyl chlorides.
Materials:
-
Acetanilide (0.5 mole)
-
Chlorosulfonic acid (2.49 moles)[7]
-
Ice
-
Benzene (for purification)
Procedure:
-
In a 500-cc round-bottomed flask equipped with a mechanical stirrer and situated in a cooling bath, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid.[7]
-
Cool the acid to approximately 12–15°C using running water.[7]
-
Gradually add 67.5 g (0.5 mole) of acetanilide to the stirred chlorosulfonic acid over about fifteen minutes, maintaining the temperature at around 15°C. This reaction evolves significant amounts of hydrogen chloride and must be performed in a well-ventilated fume hood.[7]
-
After the addition is complete, heat the mixture to 60°C for two hours to ensure the reaction goes to completion.[7]
-
Slowly and with stirring, pour the resulting syrupy liquid into 1 kg of crushed ice to decompose the excess chlorosulfonic acid.[7]
-
Collect the precipitated solid sulfonyl chloride by suction filtration and wash it with cold water.[7]
-
For purification, the crude, dried product can be recrystallized from hot benzene.[7]
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of indole sulfonamides starting from an indole precursor. This process highlights the key steps of sulfonation and subsequent amination.
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Buy 5-Chloro-1H-indole-3-sulfonyl chloride [smolecule.com]
- 4. 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | C10H10ClNO3S | CID 14024596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-methyl-1H-benzo[g]indole-5-sulfonyl chloride | C13H10ClNO2S | CID 159520867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Physical properties of 1H-indole-5-sulfonyl chloride (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 1H-indole-5-sulfonyl chloride (CAS No. 1094209-33-2), a key intermediate in synthetic and medicinal chemistry. This document consolidates available data on its melting point and solubility characteristics, outlines representative experimental protocols for their determination, and presents a typical synthetic application.
Core Physical Properties
This compound is a valuable chemical building block, combining the privileged indole scaffold with a highly reactive sulfonyl chloride functional group. This structure makes it an essential reagent for the synthesis of novel sulfonamide derivatives, which are prominent in many pharmaceutical agents[1].
Data Summary
The physical properties of this compound are summarized in the table below. It is important to note that while some data for analogous structures are available, specific experimental values for the parent compound are not widely reported in publicly accessible literature.
| Property | Value | Notes |
| Molecular Formula | C₈H₆ClNO₂S | |
| Molecular Weight | 215.66 g/mol | [1][2] |
| Appearance | Not explicitly reported; likely a solid. | Related sulfonyl chlorides are solids. |
| Melting Point | Not reported in surveyed literature. | For comparison, the melting point of the related compound 1-methyl-1H-indole-5-sulfonyl chloride is 79 °C. |
| Solubility | Soluble in anhydrous polar aprotic solvents. | Recommended solvents for reactions include dichloromethane and tetrahydrofuran (THF) to prevent hydrolysis[1]. The compound is expected to be reactive with water and other nucleophilic solvents. |
Experimental Protocols
Detailed experimental methodologies for determining the physical properties of chemical compounds are crucial for reproducible research. Below are representative protocols that can be applied to this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Qualitative solubility tests are performed to identify suitable solvents for reactions, purification, and analysis. Given the reactivity of the sulfonyl chloride group, anhydrous solvents should be used where reaction is not desired.
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL of anhydrous dichloromethane) is added to the test tube.
-
Observation: The mixture is agitated at a constant temperature. The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).
-
Testing in Various Solvents: This procedure is repeated with a range of solvents of varying polarities, such as tetrahydrofuran, acetonitrile, and non-polar solvents like hexanes, to build a comprehensive solubility profile. The reactivity of the compound, particularly its propensity for hydrolysis in the presence of water, must be taken into account when selecting and handling solvents.
Synthetic Workflow Visualization
A primary application of this compound is in the synthesis of sulfonamides via nucleophilic substitution with amines. The general workflow for this reaction is depicted below. This reaction is fundamental in drug discovery for creating libraries of compounds for biological screening[1].
Caption: Synthetic workflow for sulfonamide synthesis.
This guide serves as a foundational resource for professionals working with this compound, highlighting its key physical properties and providing standardized methodologies for its characterization and use.
References
The Architectural Blueprint for Drug Discovery: A Technical Guide to 1H-Indole-5-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug design. When this versatile indole core is functionalized with a highly reactive sulfonyl chloride group at the 5-position, it gives rise to 1H-indole-5-sulfonyl chloride, a powerful and versatile building block for the synthesis of novel therapeutic agents.[1] This technical guide delves into the key structural features of this compound, providing insights into its reactivity, synthesis, and its pivotal role in the generation of diverse compound libraries with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5]
Core Structural Features and Reactivity
This compound is characterized by the fusion of a benzene ring and a pyrrole ring, forming the indole nucleus, with a sulfonyl chloride (-SO₂Cl) group attached to the C5 position of the benzene ring.[1] This specific arrangement confers distinct chemical properties that are highly advantageous for medicinal chemistry applications.
The Indole Moiety: The indole ring system is a rich source of hydrogen bond donors (the N-H group) and acceptors, and its aromatic nature allows for π-π stacking interactions with aromatic residues in protein binding pockets.[1] The nitrogen atom in the pyrrole ring can also be substituted, providing an additional point for structural diversification.[6]
The Sulfonyl Chloride Group: The sulfonyl chloride group is a potent electrophile, making it highly susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its utility, allowing for the straightforward formation of stable sulfonamide linkages (-SO₂NHR) through reaction with primary or secondary amines.[1] Sulfonamides are a prominent class of functional groups found in numerous clinically successful drugs. The sulfonyl group can also react with alcohols to form sulfonate esters, further expanding the synthetic possibilities.
The primary reaction of this compound in a medicinal chemistry context is nucleophilic substitution at the sulfonyl group. This allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its subsequent derivatization into sulfonamides are critical processes for drug discovery programs.
General Synthesis of this compound
A common method for the synthesis of indole-5-sulfonyl chlorides involves the direct sulfonation of an indole derivative using chlorosulfonic acid.[1] For the parent 1H-indole, protection of the nitrogen atom is often necessary before sulfonation to prevent side reactions. A typical synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Synthesis of Indole-5-Sulfonamide Derivatives
The primary utility of this compound is in the synthesis of sulfonamide libraries. This is typically achieved by reacting the sulfonyl chloride with a diverse range of primary or secondary amines in the presence of a base.
Caption: General synthesis of indole-5-sulfonamide derivatives.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The ability to readily modify the substituent on the sulfonamide nitrogen allows for fine-tuning of the pharmacological properties of the resulting molecules.
Anticancer Activity
Indole-5-sulfonamides have emerged as promising anticancer agents, with activities against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs).[6][7]
Carbonic Anhydrase Inhibition: Certain 1-acylated indoline-5-sulfonamides have shown potent inhibitory activity against tumor-associated carbonic anhydrase isoforms CA IX and CA XII.[7] The sulfonamide moiety is a key zinc-binding group in the active site of these enzymes.
| Compound | R Group (at N1 of Indoline) | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) |
| 4a | Acyl | >10000 | 132.8 |
| 4d | 4-Methylbenzoyl | 178.6 | 41.3 |
| 4g | 4-Chlorobenzoyl | 256.4 | 49.7 |
| 4h | 3,4-Dichlorobenzoyl | 203.1 | 55.2 |
Data compiled from literature reports.[7]
Histone Deacetylase (HDAC) Inhibition: 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as a new class of potent HDAC inhibitors with significant antiproliferative activities against several human cancer cell lines.[6]
| Compound | R Group (at N1 of Indole) | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| 8 | Benzenesulfonyl | 12.3 | 4.0 | 1.0 |
| 11 | 4-Methoxybenzenesulfonyl | >500 | >500 | 3.3 |
| 12 | 3,4-Dimethoxybenzenesulfonyl | 207.1 | 2.3 | 20.3 |
Data compiled from literature reports.[6]
Antimicrobial Activity
Indole-sulfonamide derivatives have also been investigated for their antimicrobial properties.[2][5] The "sulfa" drug heritage of the sulfonamide group, combined with the biological relevance of the indole nucleus, provides a strong rationale for exploring these compounds as novel antibacterial and antifungal agents. The specific structure-activity relationships in this area are diverse and depend on the microbial target.
Experimental Protocols
General Procedure for the Synthesis of 1-Acetylindoline-5-sulfonyl Chloride
To a solution of 1-acetylindoline in a suitable solvent (e.g., chloroform), chlorosulfonic acid is added dropwise at a controlled temperature (typically 0-5 °C).[7] The reaction mixture is stirred for a specified period, and then carefully quenched by pouring onto ice. The resulting precipitate is filtered, washed with cold water, and dried to afford the desired product.
General Procedure for the Synthesis of Indole-5-sulfonamides
This compound is dissolved in an appropriate solvent (e.g., pyridine, dichloromethane).[8] The desired amine (1-1.2 equivalents) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the pure sulfonamide derivative.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various human carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydration assay. The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.
In Vitro Histone Deacetylase Inhibition Assay
The inhibitory activity against HDAC enzymes can be measured using a commercially available fluorometric assay kit. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the HDAC enzyme. The fluorescence intensity is proportional to the enzyme activity, and IC₅₀ values are calculated from dose-response curves.
Signaling Pathway Interactions
Indole-5-sulfonamide derivatives can modulate various signaling pathways implicated in disease. For example, as HDAC inhibitors, they can influence chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of HDAC signaling by an indole-5-sulfonamide.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its key structural features, particularly the reactive sulfonyl chloride group appended to the privileged indole core, provide a powerful platform for the synthesis of diverse compound libraries. The resulting indole-5-sulfonamide derivatives have demonstrated significant potential as inhibitors of various enzymes and as anticancer and antimicrobial agents. The straightforward chemistry and the potential for multiparallel synthesis make this compound an attractive starting point for hit-to-lead and lead optimization campaigns in modern drug discovery. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic candidates for a range of diseases.
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. Synthesis of biologically active sulfonamide-based indole analogs: a review | CoLab [colab.ws]
- 3. Buy 5-Chloro-1H-indole-3-sulfonyl chloride [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemcom.com [echemcom.com]
A Comprehensive Technical Guide to the Safety, Handling, and Storage of 1H-Indole-5-Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical safety protocols, handling procedures, and storage requirements for 1H-indole-5-sulfonyl chloride (CAS No. 1094209-33-2). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of the compound for research and development activities. This document synthesizes information from various safety data sheets and chemical suppliers for this compound and structurally related compounds.
Chemical and Physical Properties
This compound is a versatile chemical building block, integrating the indole scaffold with a reactive sulfonyl chloride group.[1] This combination makes it a valuable reagent in medicinal chemistry, particularly for the synthesis of novel sulfonamide derivatives.[1] The sulfonyl chloride functional group acts as a strong electrophile, readily reacting with primary and secondary amines.[1]
Quantitative Data Summary:
The following table summarizes available quantitative data for this compound and a structurally related compound. It is important to note that some data is predicted or pertains to an analogue, and should be treated with caution.
| Property | Value | Source Compound |
| Molecular Formula | C₈H₆ClNO₂S | This compound |
| Molecular Weight | 215.66 g/mol | This compound |
| Physical Form | Solid | 1-Methyl-1H-indole-5-sulfonyl chloride[2] |
| Melting Point | 172 °C | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride[3] |
| Boiling Point | 499.0 ± 45.0 °C (Predicted) | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride[3] |
| Density | 1.463 ± 0.06 g/cm³ (Predicted) | 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride[3] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards are its corrosive nature and potential for harm if ingested or inhaled.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.[5]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5][7]
Handling and Personal Protective Equipment (PPE)
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] A comprehensive approach to personal protection is critical.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness).[9] | To prevent skin contact, as indole derivatives can be toxic upon dermal absorption.[9] |
| Eye Protection | Chemical safety goggles and a face shield.[9] | To protect against splashes and potential unknown reactivity.[9] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes.[9] | To prevent accidental skin exposure.[9] |
| Respiratory Protection | Use in a certified chemical fume hood is required. If weighing or generating dust outside a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.[9] | To prevent inhalation of airborne particles or vapors.[9] |
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage of this compound is crucial to maintain its quality and prevent hazardous reactions.
-
Storage Temperature: Store in a refrigerator at 2-8°C.[1][3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong acids, strong bases, amines, and strong reducing agents.[10] The compound is moisture-sensitive, and contact with water liberates toxic gas.[10]
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[7][8]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[7][8]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[7][8]
-
Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[7][10]
Spill and Disposal Procedures
In the event of a spill, follow these procedures carefully.
Spill Response Workflow:
Caption: Workflow for responding to a spill of this compound.
Disposal:
Dispose of contents and container to an approved waste disposal plant.[10] Consult local regulations for proper disposal.[7] Do not let the product enter drains.[5]
Reactivity and Decomposition
-
Reactivity: The compound is moisture-sensitive and reacts with water to liberate toxic gas.[10]
-
Conditions to Avoid: Avoid dust formation, incompatible products, excess heat, and exposure to moist air or water.[10]
-
Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[10]
This guide is intended for use by trained professionals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the product being used. Always prioritize safety and adhere to established laboratory protocols.
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. 1-Methyl-1H-indole-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-ACETYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONYL CHLORIDE CAS#: 52206-05-0 [amp.chemicalbook.com]
- 4. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | C10H10ClNO3S | CID 14024596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes: Synthesis and Utility of 1H-Indole-5-Sulfonamides
Introduction
1H-Indole-5-sulfonyl chloride is a pivotal building block for medicinal chemists, merging the pharmacologically significant indole scaffold with a reactive sulfonyl chloride group.[1] This combination facilitates the straightforward synthesis of a diverse array of 1H-indole-5-sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and diuretic properties.[2] The indole nucleus itself is a "privileged" structure in drug discovery, capable of interacting with various biological targets.[1] Consequently, derivatives of this compound are of great interest for developing novel enzyme inhibitors and constructing compound libraries for high-throughput screening against new biological targets.[1]
Chemical Reactivity and Applications
The primary utility of this compound lies in its reaction with primary and secondary amines.[1] The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom by the amine.[1] This reaction, often referred to as sulfonylation, forms a stable sulfur-nitrogen bond, yielding the corresponding sulfonamide.
This straightforward synthetic route allows for extensive diversification. By varying the amine component, researchers can systematically modify the physicochemical and pharmacological properties of the resulting molecule to optimize interactions with a biological target. Indole-based sulfonamides have shown significant promise as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various diseases.[3][4][5][6][7] Specifically, isoforms like CA IX and CA XII are associated with tumorigenesis, making them attractive targets for anticancer drug development.[3]
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl/Alkyl-1H-indole-5-sulfonamides
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a solution of the selected amine (1.1 eq) in anhydrous DCM, add the base (e.g., pyridine, 2.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.0 eq) portion-wise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 1H-indole-5-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Preparation of this compound
While typically purchased, this compound can be synthesized from indole. A common method involves the electrophilic chlorosulfonation of a protected indole derivative.[1] For instance, indoline can be protected as 1-acetylindoline, which then undergoes chlorosulfonation, followed by deprotection/aromatization to yield the target compound.
Data Presentation
The following table summarizes representative, hypothetical examples for the synthesis of various 1H-indole-5-sulfonamides based on the general protocol described above. Yields are typical for such reactions.
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 6 | 85 |
| 2 | 4-Fluoroaniline | Pyridine | DCM | 5 | 91 |
| 3 | Benzylamine | TEA | MeCN | 4 | 88 |
| 4 | Morpholine | TEA | THF | 8 | 79 |
| 5 | Piperidine | DIPEA | DCM | 6 | 82 |
| 6 | (R)-(-)-1-Phenylethylamine | Pyridine | DCM | 10 | 75 |
Visualizations: Diagrams and Workflows
General Reaction Scheme
Caption: General synthesis of indole sulfonamides.
Experimental Workflow
Caption: Step-by-step synthetic workflow.
Example Biological Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of tumor-associated CA IX.
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1H-Indole-5-Sulfonamides from 1H-Indole-5-sulfonyl chloride and Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1H-Indole-5-sulfonyl chloride is a pivotal reagent in medicinal chemistry for the synthesis of indole-based sulfonamides, a class of compounds with significant therapeutic potential.[1] The reaction of this compound with primary amines is a fundamental method for creating a diverse library of N-substituted indole-5-sulfonamides.[1] This document provides a detailed experimental protocol for this reaction, including troubleshooting, data on representative yields, and a visual workflow. The sulfonamide linkage is a key structural motif in numerous pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding.[1][2]
Core Reaction:
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. A base is required to neutralize the acid byproduct.[1][3]
Reaction Scheme: R-NH₂ + ClSO₂-Indole → R-NH-SO₂-Indole + HCl[1]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of mono-substituted sulfonamides from this compound and a primary amine.[3]
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine or Triethylamine, 1.1-1.5 equivalents)[3]
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
Addition of Sulfonyl Chloride:
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-24 hours).[3]
-
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Data Presentation
The following table summarizes representative data for the synthesis of various N-substituted sulfonamides, demonstrating the versatility of this protocol.
| Entry | Primary Amine | Product | Yield (%) | Reference |
| 1 | Aniline | 5-(Dimethylamino)-N-phenylnaphthalene-1-sulfonamide | 78% | [4] |
| 2 | 2,3-dihydro-1H-inden-5-amine | N-(2,3-dihydro-1H-inden-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide | 77% | [4] |
| 3 | 3-Isopropoxyaniline | 5-(Dimethylamino)-N-(3-isopropoxyphenyl)naphthalene-1-sulfonamide | 98% | [4] |
| 4 | Quinolin-3-amine | 5-(Dimethylamino)-N-(quinolin-3-yl)naphthalene-1-sulfonamide | 78% | [4] |
Note: The examples provided utilize a similar sulfonyl chloride and demonstrate typical yields achievable with aromatic amines.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Hydrolysis of sulfonyl chloride due to moisture.[3] | - Increase reaction time or temperature. - Ensure all glassware is dry and use anhydrous solvents.[3] |
| Di-sulfonylation | - Excess sulfonyl chloride. - High reaction temperature.[3] | - Use a 1:1 or slight excess of the amine to the sulfonyl chloride. - Perform the reaction at a lower temperature (e.g., 0 °C).[3] |
| Presence of Sulfonic Acid | - Water in the reaction mixture.[3] | - Use anhydrous solvents and an inert atmosphere. |
| Unreacted Starting Materials | - Insufficient reaction time or temperature. - Inefficient stirring. | - Optimize reaction conditions. - Ensure vigorous stirring. |
Visualization
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted-1H-indole-5-sulfonamides.
Reaction Mechanism Overview
Caption: Simplified overview of the sulfonamide formation mechanism.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 1H-Indole-5-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed synthesis of various 1H-indole-5-sulfonamide derivatives. The indole sulfonamide scaffold is a significant pharmacophore found in numerous compounds investigated for therapeutic applications, notably as inhibitors of carbonic anhydrase and aromatase. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the diversification of the 1H-indole-5-sulfonyl chloride core, enabling the synthesis of libraries of potential drug candidates.
Introduction to Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds with high efficiency and functional group tolerance. For the derivatization of this compound, three key palladium-catalyzed reactions are particularly relevant:
-
Suzuki-Miyaura Coupling: Forms a C-C bond between the sulfonyl chloride (after conversion to a more suitable coupling partner or via desulfinative coupling) and an organoboron reagent.
-
Heck Coupling: Creates a C-C bond by coupling the sulfonyl chloride (typically via a desulfinative pathway) with an alkene.
-
Buchwald-Hartwig Amination: Forms a C-N bond between the sulfonyl chloride and a primary or secondary amine, yielding the corresponding sulfonamide.
These reactions have been instrumental in the synthesis of diverse indole-based sulfonamides, which have shown promise as inhibitors of enzymes such as carbonic anhydrases and aromatase, both of which are implicated in various diseases, including cancer and glaucoma.[1][2][3][4][5][6]
Applications in Drug Discovery: Targeting Carbonic Anhydrase and Aromatase
Indole sulfonamide derivatives are of significant interest in drug discovery due to their ability to selectively inhibit key enzymes.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. Indoline-5-sulfonamides, closely related to indole-5-sulfonamides, have been shown to be effective inhibitors of these tumor-associated CA isoforms.[1] The sulfonamide moiety acts as a zinc-binding group within the enzyme's active site.
Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Inhibiting aromatase is a key therapeutic strategy for hormone-dependent breast cancer. Indole aryl sulfonamides have been developed as potent aromatase inhibitors, with the indole nucleus playing a crucial role in the interaction with the enzyme's active site.[2][4][5][6]
Below is a simplified representation of the role of carbonic anhydrase IX in the tumor microenvironment.
Experimental Protocols and Data
While specific palladium-catalyzed coupling reactions starting directly from this compound are not abundantly reported with extensive substrate tables, the following protocols are based on established methodologies for similar aryl sulfonyl chlorides and related indole derivatives. Researchers should consider these as starting points for optimization.
Buchwald-Hartwig Amination for the Synthesis of 1H-Indole-5-sulfonamides
The Buchwald-Hartwig amination provides a direct route to N-substituted indole-5-sulfonamides from this compound and an appropriate amine.
Reaction Scheme:
General Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Data for Buchwald-Hartwig Amination of Aryl Sulfonates (as an analogous reaction) [2]
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(phenylsulfonyl)morpholine | 85 |
| 2 | Aniline | N,N-diphenylsulfonamide | 78 |
| 3 | Benzylamine | N-benzyl-N-phenylsulfonamide | 82 |
Note: Yields are illustrative and based on reactions with aryl perfluorooctanesulfonates, which serve as a proxy for the reactivity of sulfonyl electrophiles in this type of coupling.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1H-indoles
Direct Suzuki-Miyaura coupling of aryl sulfonyl chlorides is challenging. A more common approach is a desulfinative coupling. The following protocol is a general method for the Suzuki-Miyaura coupling of heteroaryl halides, which can be adapted for indole derivatives.
Reaction Scheme:
General Protocol:
-
In a reaction vessel, combine the 5-halo-indole (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere at a temperature ranging from 80 °C to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Table 2: Suzuki-Miyaura Coupling of Chloroindoles with Boronic Acids [7]
| Entry | Indole Substrate | Boronic Acid | Product | Yield (%) |
| 1 | 5-Chloro-1H-indole | Phenylboronic acid | 5-Phenyl-1H-indole | 98 |
| 2 | 7-Chloro-1H-indole | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1H-indole | 91 |
| 3 | 5-Chlorooxindole | 3-Thienylboronic acid | 5-(Thiophen-3-yl)oxindole | 99 |
Heck Coupling for the Synthesis of 5-Vinyl-1H-indoles
The Heck reaction allows for the introduction of a vinyl group at the 5-position of the indole ring, typically starting from a 5-haloindole. A desulfinative Heck-type reaction from the sulfonyl chloride is also a potential, though less common, pathway.
Reaction Scheme:
General Protocol:
-
Charge a reaction tube with the 5-halo-indole (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand if necessary (e.g., PPh₃ or a Buchwald-type ligand), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Heat the reaction mixture under an inert atmosphere at 100-140 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture, dilute with a suitable organic solvent, and wash with water to remove the base and salts.
-
Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.
Table 3: Reductive Heck Coupling of Alkenes (Illustrative Example) [8]
| Entry | Alkene | Aryl Halide | Product | Yield (%) |
| 1 | N-Allyl-2-iodoaniline | - | 3-Methylindoline | 56 (syn) |
| 2 | N-(But-2-en-1-yl)-2-iodoaniline | - | 2,3-Dimethylindoline | - |
Note: This table illustrates a reductive Heck cyclization to form indolines, a related transformation demonstrating C-C bond formation involving an indole precursor.
Conclusion
Palladium-catalyzed coupling reactions are powerful tools for the synthesis of diverse libraries of 1H-indole-5-sulfonamide derivatives. The Buchwald-Hartwig amination offers a direct route to sulfonamides, while Suzuki-Miyaura and Heck couplings, often proceeding from the corresponding halo-indoles or via desulfinative pathways, enable the introduction of aryl and vinyl functionalities. These synthetic strategies are highly valuable for the exploration of structure-activity relationships in the development of new therapeutic agents targeting enzymes like carbonic anhydrase and aromatase. The provided protocols serve as a foundation for further methodological development and application in medicinal chemistry and drug discovery.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Frontiers | Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity [frontiersin.org]
- 5. Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Application of 1H-Indole-5-sulfonyl Chloride in the Synthesis of Enzyme Inhibitors
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Indole-5-sulfonyl chloride is a versatile bifunctional reagent that serves as a cornerstone in the synthesis of a diverse array of enzyme inhibitors. The indole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with various biological targets, while the sulfonyl chloride group provides a reactive handle for the facile introduction of a wide range of functionalities, most commonly through the formation of sulfonamides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two major classes of enzyme inhibitors: carbonic anhydrase inhibitors and kinase inhibitors.
I. Indole-5-sulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies. Indole-based sulfonamides have emerged as a promising class of CA inhibitors, with several derivatives exhibiting high potency and isoform selectivity.
Experimental Protocol: Synthesis of N-Aryl-1H-indole-5-sulfonamides
This protocol describes a general method for the synthesis of N-aryl-1H-indole-5-sulfonamides through the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-benzenesulfonamide)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous pyridine.
-
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the pyridine under reduced pressure. Dilute the residue with DCM and wash sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-1H-indole-5-sulfonamide.
-
Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Ki values) of a series of 3-phenyl-1H-indole-5-sulfonamide derivatives against various human carbonic anhydrase isoforms.[1][2][3][4]
| Compound | Substitution on Phenyl Ring | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Indole-5-sulfonamide Derivative 1 | 2-Methyl | 15.2 | 8.9 | 45.3 | 55.8 |
| Indole-5-sulfonamide Derivative 2 | 3-Methyl | 12.8 | 7.5 | 33.1 | 48.2 |
| Indole-5-sulfonamide Derivative 3 | 4-Methyl | 9.8 | 6.1 | 25.4 | 39.7 |
| Indole-5-sulfonamide Derivative 4 | 2-Fluoro | 25.6 | 15.3 | 58.9 | 66.1 |
| Indole-5-sulfonamide Derivative 5 | 3-Fluoro | 22.1 | 12.8 | 49.7 | 59.3 |
| Indole-5-sulfonamide Derivative 6 | 4-Fluoro | 18.4 | 10.2 | 41.5 | 51.9 |
| Indole-5-sulfonamide Derivative 7 | 4-Chloro | 14.7 | 8.1 | 36.8 | 44.3 |
| Indole-5-sulfonamide Derivative 8 | 4-Bromo | 16.3 | 9.5 | 38.2 | 47.6 |
| Indole-5-sulfonamide Derivative 9 | 4-Methoxy | 28.9 | 18.4 | 65.7 | 78.2 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment
References
- 1. 3-phenyl-1H-indole-5-sulfonamides: structure-based drug design of a promising class of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Interaction of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide with 12 mammalian isoforms: kinetic and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Compound Libraries for High-Throughput Screening using 1H-Indole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-5-sulfonyl chloride is a versatile bifunctional molecule combining the privileged indole scaffold with a reactive sulfonyl chloride moiety. This unique combination makes it an ideal starting material for the construction of diverse compound libraries for high-throughput screening (HTS) in drug discovery. The indole core is a common feature in many biologically active compounds, while the sulfonyl chloride group provides a convenient handle for introducing a wide range of chemical diversity through reaction with primary and secondary amines to form stable sulfonamides.[1] This document provides detailed application notes and experimental protocols for the synthesis of indole-5-sulfonamide libraries and highlights their application as potent inhibitors of carbonic anhydrases, a class of enzymes implicated in various diseases, including cancer.
Data Presentation: Carbonic Anhydrase Inhibition by an Indole-5-Sulfonamide Library
The following table summarizes the in vitro inhibitory activity of a representative library of N-substituted indoline-5-sulfonamides against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII.[2] The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations. Lower Ki values indicate higher inhibitory potency. This data demonstrates the potential for generating potent and selective CA inhibitors from the this compound scaffold.
| Compound ID | R-Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | Phenylacetyl | 85.3 | 25.4 | 132.8 | 41.3 |
| 2 | 2-Chlorobenzoyl | 92.1 | 33.7 | 145.6 | 55.2 |
| 3 | 3-Chlorobenzoyl | 78.5 | 29.1 | 120.3 | 48.7 |
| 4 | 4-Chlorobenzoyl | 65.2 | 22.8 | 105.1 | 39.8 |
| 5 | 2-Fluorobenzoyl | 88.9 | 31.5 | 138.4 | 52.1 |
| 6 | 3-Fluorobenzoyl | 75.4 | 28.3 | 115.7 | 46.5 |
| 7 | 4-Fluorobenzoyl | 63.1 | 21.9 | 99.8 | 38.2 |
| 8 | 2-Methylbenzoyl | 95.6 | 38.2 | 155.9 | 60.3 |
| 9 | 3-Methylbenzoyl | 82.3 | 30.1 | 128.7 | 51.4 |
| 10 | 4-Methylbenzoyl | 70.8 | 26.5 | 110.2 | 42.9 |
| 11 | Cyclohexylcarbonyl | 110.2 | 45.8 | 180.4 | 75.1 |
| 12 | Benzyl | 150.7 | 58.3 | 210.6 | 90.4 |
| 13 | 4-Chlorobenzyl | 135.4 | 52.1 | 195.3 | 82.7 |
| 14 | 4-Methoxybenzyl | 142.8 | 55.6 | 205.1 | 88.2 |
Experimental Protocols
Protocol 1: High-Throughput Synthesis of an Indole-5-Sulfonamide Library in a 96-Well Plate Format
This protocol describes a parallel synthesis approach for the rapid generation of a diverse library of indole-5-sulfonamides.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., anilines, benzylamines, aliphatic amines)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine as a base
-
96-well reaction block
-
Multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.12 M stock solution for each amine from the library in anhydrous DCM.
-
Prepare a 0.3 M stock solution of TEA in anhydrous DCM.
-
-
Reaction Setup:
-
Under an inert atmosphere, add 100 µL of each amine stock solution (0.12 M, 1.2 equivalents) to individual wells of the 96-well reaction block.
-
Add 100 µL of the this compound stock solution (0.1 M, 1.0 equivalent) to each well containing the amine solution.
-
Add 50 µL of the TEA stock solution (0.3 M, 1.5 equivalents) to each well.
-
Seal the 96-well reaction block.
-
-
Reaction and Incubation:
-
Shake the reaction block at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by TLC or HPLC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, evaporate the solvent from the reaction block under a stream of nitrogen or using a centrifugal evaporator.
-
Re-dissolve the residue in each well in 200 µL of a suitable solvent mixture (e.g., DCM/Methanol).
-
Purify the compounds using high-throughput parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC-MS.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the synthesized compounds in each well using HPLC-MS.
-
Determine the concentration of each compound and store the library plates at -20°C for future use in high-throughput screening assays.
-
Protocol 2: Solid-Phase Synthesis of Indole-5-Sulfonamides
This protocol is suitable for generating a library where the final products are cleaved from a solid support, which can simplify purification.
Materials:
-
Rink Amide resin or other suitable solid support
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for cleavage
-
Diverse set of primary amines
Procedure:
-
Resin Swelling and Amine Coupling:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Couple a diverse set of primary amines to the resin using standard peptide coupling conditions.
-
-
Sulfonylation:
-
Wash the resin thoroughly with DMF.
-
Treat the resin-bound amines with a solution of this compound (3 equivalents) and DIPEA (5 equivalents) in DMF.
-
Shake the reaction vessel at room temperature for 12 hours.
-
-
Washing:
-
Wash the resin sequentially with DMF, DCM, and Methanol to remove excess reagents.
-
-
Cleavage and Product Isolation:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge to collect the solid product and wash with cold ether.
-
Dry the final indole-5-sulfonamide products under vacuum.
-
Mandatory Visualizations
Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment
The following diagram illustrates the role of Carbonic Anhydrase IX (CA IX) in promoting tumor acidosis and how its inhibition by indole-5-sulfonamides can counteract this effect.[3][4][5] Under hypoxic conditions, HIF-1α upregulates CA IX expression.[4] CA IX, located on the cancer cell surface, catalyzes the hydration of CO2 to protons and bicarbonate. The protons contribute to the acidification of the extracellular microenvironment, which promotes tumor invasion and metastasis.[3][6] The bicarbonate is transported back into the cell, helping to maintain a slightly alkaline intracellular pH, which is favorable for cancer cell proliferation and survival.[3] Indole-5-sulfonamide inhibitors block the catalytic activity of CA IX, thereby reducing extracellular acidosis and inhibiting tumor progression.[2]
Caption: CAIX signaling in the tumor microenvironment.
Experimental Workflow: High-Throughput Library Synthesis
The diagram below outlines the key steps in the high-throughput synthesis and screening of an indole-5-sulfonamide library.
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Reactions of 1H-Indole-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-5-sulfonyl chloride is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, while the sulfonyl chloride group provides a reactive handle for the synthesis of a diverse array of derivatives, most notably sulfonamides. This document provides detailed application notes and experimental protocols for the regioselective reactions of this compound, with a focus on the synthesis of N-substituted sulfonamides, which have shown significant potential as therapeutic agents.
The primary and most widely utilized reaction of this compound is its regioselective reaction with primary and secondary amines to furnish the corresponding N-substituted 1H-indole-5-sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The indole nitrogen can also be a site for functionalization, which can be used to further modulate the biological activity of the resulting compounds.
Derivatives of this compound have been investigated for a range of biological activities, including as inhibitors of key enzymes in disease pathways. Notably, certain indole-5-sulfonamide derivatives have been identified as potent inhibitors of Aurora kinases and carbonic anhydrases, making them attractive candidates for the development of novel anticancer and antiglaucoma agents, among other therapeutic applications.
Data Presentation: Synthesis of N-Substituted 1H-Indole-5-sulfonamides
The following table summarizes the synthesis of a variety of N-substituted 1H-indole-5-sulfonamides, demonstrating the versatility of this compound in forming sulfonamide linkages with both aromatic and aliphatic amines.
| Entry | Amine | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | N-phenyl-1H-indole-5-sulfonamide | Pyridine, 0-25 °C | ~100% |
| 2 | p-Toluidine | N-(p-tolyl)-1H-indole-5-sulfonamide | Pyridine, 0-25 °C | Quantitative |
| 3 | 4-Nitroaniline | N-(4-nitrophenyl)-1H-indole-5-sulfonamide | Pyridine, 0-25 °C | ~100% |
| 4 | Benzylamine | N-benzyl-1H-indole-5-sulfonamide | Triethylamine, THF, 0 °C to rt, 6 h | 86% |
| 5 | Piperidine | 1-((1H-indol-5-yl)sulfonyl)piperidine | Triethylamine, DCM, rt, 2-12 h | High |
| 6 | Morpholine | 4-((1H-indol-5-yl)sulfonyl)morpholine | Triethylamine, DCM, rt, 2-12 h | High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-1H-indole-5-sulfonamides
This protocol describes a general method for the synthesis of N-aryl-1H-indole-5-sulfonamides from this compound and various anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 equivalent). Dissolve the aniline in anhydrous pyridine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add this compound (1.0-1.1 equivalents) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1H-indole-5-sulfonamide.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-1H-indole-5-sulfonamides
This protocol outlines a general method for the synthesis of N-alkyl-1H-indole-5-sulfonamides from this compound and various primary or secondary alkyl amines.
Materials:
-
This compound
-
Alkyl amine (e.g., benzylamine, piperidine)
-
Triethylamine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous) or Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alkyl amine (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous THF or DCM.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Prepare a solution of this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, quench the reaction with water. If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain the desired N-alkyl-1H-indole-5-sulfonamide.
Mandatory Visualizations
Signaling Pathway: Inhibition of Aurora Kinase by 1H-Indole-5-Sulfonamide Derivatives
Application Notes: 1H-Indole-5-sulfonyl Chloride in the Synthesis of PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase primarily expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling. Its dysregulation is implicated in various B-cell malignancies and inflammatory diseases, making it a compelling target for therapeutic intervention. The development of selective PI3Kδ inhibitors is a significant area of research in oncology and immunology. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as kinase inhibitors. This document outlines the application of 1H-indole-5-sulfonyl chloride as a key building block in the synthesis of potential PI3Kδ inhibitors possessing an indole-5-sulfonamide moiety.
The sulfonamide group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of indole-5-sulfonamide derivatives from this compound offers a versatile route to a library of compounds for screening against PI3Kδ.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. PI3Kδ activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn modulate a host of cellular processes. Inhibition of PI3Kδ blocks this signaling cascade, leading to reduced cell proliferation and survival, particularly in B-cells that are highly dependent on this pathway.
Caption: PI3K/AKT/mTOR Signaling Pathway and the Point of Inhibition.
Synthetic Application and Experimental Protocols
The primary application of this compound in this context is its reaction with a diverse range of primary and secondary amines to generate a library of N-substituted-1H-indole-5-sulfonamides. This straightforward sulfonamide bond formation allows for the exploration of the chemical space around the indole core to identify potent and selective PI3Kδ inhibitors.
General Experimental Workflow
The synthesis of a library of potential PI3Kδ inhibitors from this compound generally follows the workflow depicted below. The process begins with the synthesis of the key intermediate, this compound, followed by parallel synthesis of a sulfonamide library, purification, and subsequent biological screening.
Application Notes and Protocols: Protecting Group Strategies for the Indole Nitrogen in 1H-Indole-5-sulfonyl Chloride Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Indole-5-sulfonyl chloride is a valuable bifunctional reagent in medicinal chemistry, possessing a reactive sulfonyl chloride for the synthesis of sulfonamides and an indole core for potential biological interactions. However, the reactivity of the indole nitrogen (N-H) can interfere with reactions at the sulfonyl chloride and subsequent synthetic transformations. Therefore, protection of the indole nitrogen is often a crucial step.
The presence of the strongly electron-withdrawing sulfonyl chloride group at the 5-position significantly reduces the nucleophilicity of the indole nitrogen, making standard N-protection strategies that rely on strong bases challenging and potentially incompatible with the reactive sulfonyl chloride moiety. This document provides detailed application notes and protocols for suitable protecting group strategies, focusing on mild N-acylation methods that are compatible with the sensitive nature of this compound.
Recommended Protecting Group Strategies
Based on compatibility with the electron-deficient and reactive nature of this compound, N-acylation under non-basic conditions is the recommended strategy. Acyl groups offer the advantage of being introduced under mild conditions and can be readily removed without affecting the subsequently formed sulfonamide linkage.
Two primary methods are highlighted:
-
N-Acylation with Carboxylic Acids via DCC/DMAP Coupling: This method allows for the direct coupling of a carboxylic acid to the indole nitrogen under neutral conditions, avoiding the use of strong bases.[1][2]
-
Oxidative N-Acylation with Aldehydes using an N-Heterocyclic Carbene (NHC) Catalyst: This organocatalytic method provides a mild and highly chemoselective route to N-acylindoles from readily available aldehydes.[3][4][5][6][7]
Data Summary
The following table summarizes representative quantitative data for the recommended N-acylation methods based on literature precedents for indoles with electron-withdrawing groups. Please note that yields for the specific substrate, this compound, may require optimization.
| Protecting Group | Acyl Source | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Deprotection Conditions |
| Acetyl (Ac) | Acetic Acid | DCC/DMAP | DCC, DMAP | CH₂Cl₂ | RT | 2-4 | 85-95 | K₂CO₃, MeOH/H₂O |
| Benzoyl (Bz) | Benzoic Acid | DCC/DMAP | DCC, DMAP | CH₂Cl₂ | RT | 3-6 | 90-98 | LiOH, THF/H₂O |
| Pivaloyl (Piv) | Pivalic Acid | DCC/DMAP | DCC, DMAP | CH₂Cl₂ | RT | 12-24 | 75-85 | LDA, THF |
| Benzoyl (Bz) | Benzaldehyde | Oxidative NHC | IPr (NHC precursor), DBU, Oxidant | DCM | RT | 4-8 | 80-90 | LiOH, THF/H₂O |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
-
Anhydrous solvents should be used.
-
This compound is a moisture-sensitive and corrosive solid and should be handled with appropriate personal protective equipment in a fume hood.[8]
Protocol 1: N-Acetylation of this compound using Acetic Acid with DCC/DMAP
This protocol describes the protection of the indole nitrogen with an acetyl group.
Workflow Diagram:
Materials:
-
This compound
-
Acetic Acid (glacial)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) in a round-bottom flask under an inert atmosphere, add acetic acid (1.2 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous CH₂Cl₂.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU, and wash the filter cake with CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-acetyl-1H-indole-5-sulfonyl chloride.
Protocol 2: Oxidative N-Benzoylation of this compound using Benzaldehyde and an NHC Catalyst
This protocol describes the protection of the indole nitrogen with a benzoyl group using an in-situ generated N-heterocyclic carbene catalyst.
Workflow Diagram:
Materials:
-
This compound
-
Benzaldehyde
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)
-
Anhydrous Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), IPr·HCl (0.1 eq), and the oxidant (1.2 eq).
-
Add anhydrous DCM (0.1 M) followed by benzaldehyde (1.5 eq).
-
Add DBU (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-benzoyl-1H-indole-5-sulfonyl chloride.
Protocol 3: Deprotection of N-Acyl-1H-indole-5-sulfonamides
This protocol describes the removal of the acyl protecting group after the formation of the sulfonamide.
Deprotection Scheme:
Materials:
-
N-Acyl-1H-indole-5-sulfonamide derivative
-
Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure (for Acetyl Group Removal):
-
Dissolve the N-acetyl-1H-indole-5-sulfonamide (1.0 eq) in a mixture of MeOH and water (e.g., 3:1 v/v).
-
Add K₂CO₃ (3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Neutralize the aqueous residue with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected sulfonamide.
Concluding Remarks
The N-acylation of this compound under mild, non-basic conditions using either DCC/DMAP with carboxylic acids or oxidative NHC catalysis with aldehydes provides effective strategies for protecting the indole nitrogen. These methods are compatible with the reactive sulfonyl chloride group and the electron-deficient nature of the indole ring. The resulting N-acyl protecting groups can be readily removed after subsequent reactions, such as sulfonamide formation, under mild basic conditions. Researchers should consider these protocols as a starting point and may need to optimize reaction conditions for specific substrates and acylating agents to achieve maximum yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 5. [PDF] Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound|CAS 1094209-33-2 [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 1H-Indole-5-sulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of sulfonamides using 1H-indole-5-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
A1: this compound is a highly reactive building block used in medicinal chemistry.[1] The sulfonyl chloride group is a strong electrophile, making it readily susceptible to nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds.[1] This reactivity is fundamental to its use in the synthesis of a wide array of biologically active indole-based sulfonamides.[1]
Q2: What are the most critical factors influencing the yield and purity of the sulfonamide product?
A2: Several factors significantly impact the success of the sulfonamide synthesis:
-
Purity of Starting Materials: The purity of both the this compound and the amine is crucial. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[2]
-
Reaction Conditions: Temperature, choice of base, and solvent play a pivotal role in reaction efficiency and impurity profiles.
-
Stoichiometry: The molar ratio of the reactants must be carefully controlled to avoid side reactions and ensure complete conversion.
Q3: Which bases are commonly used for this reaction?
A3: Both organic and inorganic bases are used. Common organic bases include pyridine and triethylamine (TEA).[3] Pyridine can sometimes act as a nucleophilic catalyst in addition to being a base. Inorganic bases like sodium carbonate are also employed, particularly in aqueous-organic solvent mixtures.[4] The choice of base depends on the reactivity of the amine and the desired reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] These techniques allow for the visualization of the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the sulfonamide product.
Q5: What are the common methods for purifying the final sulfonamide product?
A5: Purification of sulfonamides can often be achieved through:
-
Crystallization: This is a preferred method for obtaining highly pure crystalline solids. The choice of solvent system is critical and may require some experimentation.[2]
-
Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of sulfonamides with varying polarities.
-
Acid-Base Extraction: If the sulfonamide has an acidic N-H proton (from a primary amine), it can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of sulfonamides with this compound.
Problem 1: Low or No Product Formation
-
Question: I am observing a very low yield or no formation of my desired indole sulfonamide. What are the likely causes and how can I resolve this?
-
Answer:
-
Degraded this compound: The sulfonyl chloride is moisture-sensitive and may have hydrolyzed.[2]
-
Solution: Use freshly purchased or properly stored this compound. If possible, verify its purity by NMR. Always handle the reagent in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Poor Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups can be poor nucleophiles, leading to a sluggish or incomplete reaction.
-
Solution: More forcing reaction conditions may be necessary. This can include increasing the reaction temperature, using a stronger base, or extending the reaction time.
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.
-
Solution: Ensure the solvent is anhydrous and inert to the reactants. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[6]
-
-
Problem 2: Presence of a Major Byproduct with a Lower Rf on TLC
-
Question: My reaction mixture shows a significant amount of a polar byproduct that does not correspond to my starting materials or product. What could this be?
-
Answer: This is likely the sulfonic acid, formed from the hydrolysis of this compound.[2]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents.[2]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.[6]
-
-
Problem 3: Formation of a Disulfonamide Byproduct
-
Question: I am using a primary amine and I am observing a less polar byproduct, which I suspect is the disulfonamide (R-N(SO₂-Indole)₂). How can I prevent this?
-
Answer: The formation of a disulfonamide occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.[6]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 equivalents) relative to the this compound.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, favoring the formation of the monosulfonamide.[6]
-
Lower Temperature: Running the reaction at a lower temperature can help control the reactivity and reduce the formation of the disulfonamide.
-
-
Problem 4: Difficulty in Product Isolation and Purification
-
Question: My product seems to be soluble in both aqueous and organic layers during workup, or it is difficult to crystallize. What can I do?
-
Answer:
-
Emulsion Formation: The presence of both acidic and basic functionalities can lead to emulsions during aqueous workup.
-
Solution: Try adding brine (saturated NaCl solution) to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
-
-
Crystallization Issues: Some sulfonamides are amorphous or oily.
-
Solution: Experiment with a variety of solvent systems for crystallization. Techniques such as slow evaporation, vapor diffusion, or adding a non-polar solvent to a solution of the product in a polar solvent can induce crystallization. If crystallization fails, purification by column chromatography is the next best option.
-
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the general effects of key reaction parameters on the synthesis of sulfonamides. Optimal conditions should be determined empirically for each specific substrate combination.
| Parameter | Condition | Effect on Yield and Purity | Rationale |
| Solvent | Aprotic (e.g., DCM, THF, Acetonitrile) | Generally good yields.[6] | Solubilizes reactants and is inert. |
| Protic (e.g., Ethanol, Water) | Can lead to lower yields. | May react with the sulfonyl chloride. | |
| Base | Pyridine | Effective base and catalyst.[3] | Can facilitate the reaction through a nucleophilic catalysis mechanism. |
| Triethylamine (TEA) | Commonly used, good yields.[3] | A non-nucleophilic base that effectively scavenges the HCl byproduct. | |
| Na₂CO₃ / K₂CO₃ | Effective, especially in biphasic systems.[4] | A milder base, useful for sensitive substrates. | |
| Temperature | 0 °C to Room Temperature | Generally optimal for many reactions.[3][6] | Balances reaction rate with minimizing side reactions. |
| Elevated Temperature | May be required for unreactive amines. | Can increase the rate of side reactions like decomposition. | |
| Stoichiometry | Slight excess of amine (for primary amines) | Minimizes disulfonamide formation. | Ensures complete consumption of the sulfonyl chloride. |
| Equimolar or slight excess of sulfonyl chloride | Can be used for secondary amines. | Drives the reaction to completion. |
Experimental Protocols
General Protocol for the Synthesis of an N-substituted-1H-indole-5-sulfonamide
This protocol provides a general starting point and may require optimization for specific amines.
-
Preparation:
-
Under an inert atmosphere (nitrogen or argon), add the amine (1.0 mmol) and an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., triethylamine, 1.2 mmol, 1.2 eq).
-
-
Cooling:
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate dry flask, dissolve this compound (1.05 mmol, 1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up:
-
Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by crystallization from a suitable solvent system or by silica gel column chromatography.
-
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified reaction mechanism for sulfonamide formation.
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Common side reactions in the synthesis of indole sulfonamides and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of indole sulfonamides. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
Issue 1: Lack of Regioselectivity (N-Sulfonylation vs. C-Sulfonylation)
Question: My reaction is producing a mixture of N-sulfonylated and C-sulfonylated indoles. How can I control the regioselectivity of the sulfonylation?
Answer:
The regioselectivity of indole sulfonylation is highly dependent on the reaction conditions, particularly the base and solvent used. The indole nucleus possesses multiple nucleophilic centers (the nitrogen atom and carbons C2 and C3), leading to potential competition between N- and C-sulfonylation.
Common Causes and Prevention:
-
N-Sulfonylation Favored Conditions: To promote N-sulfonylation, it is crucial to deprotonate the indole nitrogen. This is typically achieved by using a strong base in an aprotic solvent. The resulting indolide anion is a potent nucleophile that readily attacks the sulfonyl chloride at the nitrogen position.
-
Protocol for Selective N-Sulfonylation: A common procedure involves the use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The indole is first treated with NaH to generate the sodium salt, followed by the addition of the sulfonyl chloride.
-
-
C-Sulfonylation Favored Conditions: C-sulfonylation is generally favored under neutral or acidic conditions, or with the use of Lewis acid catalysts. Under these conditions, the indole nitrogen is protonated or coordinated with a Lewis acid, which deactivates it towards electrophilic attack. This directs the sulfonylation to the electron-rich pyrrole ring, primarily at the C3 position, or at the C2 position if C3 is blocked.
-
Protocol for Selective C2-Sulfonylation: An iodine-catalyzed method allows for the regioselective C2 sulfonylation of indoles with sodium sulfinates at room temperature.[1][2] Another efficient method utilizes an iodophor/H₂O₂-mediated reaction in an aqueous phase.[3]
-
Protocol for Selective C3-Sulfonylation: Copper-catalyzed sulfonylation of indoles with sodium arenesulfinates using a CuI/1,10-phenanthroline system provides good yields of 3-sulfonylindoles.[4]
-
Protocol for Selective C4-Sulfonylation: A copper-mediated approach using a transient directing group strategy has been developed for the C4-sulfonylation of indoles.[5]
-
Troubleshooting Flowchart for Regioselectivity:
Caption: Troubleshooting workflow for controlling regioselectivity.
Issue 2: Polysulfonylation
Question: I am observing the formation of di-sulfonylated products in my reaction. How can I prevent this?
Answer:
Polysulfonylation occurs when more than one sulfonyl group is introduced onto the indole ring. This is more likely to happen under forcing reaction conditions or when an excess of the sulfonating agent is used.
Common Causes and Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use of a slight excess of the indole relative to the sulfonyl chloride can help minimize polysulfonylation.
-
Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the desired monosulfonylated product is formed. Avoid prolonged reaction times and high temperatures.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonating agent and favor monosubstitution.
-
Use of a Bulky Sulfonylating Agent: Employing a sterically hindered sulfonyl chloride can disfavor the introduction of a second sulfonyl group due to steric hindrance.
Experimental Protocol to Minimize Polysulfonylation:
-
Dissolve the indole (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH (1.0 equivalent) portion-wise and stir for 30 minutes at 0 °C.
-
Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Monitor the reaction by TLC. Once the starting indole is consumed and the monosulfonylated product is the major spot, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Issue 3: Desulfonylation (Cleavage of the Sulfonyl Group)
Question: My indole sulfonamide product is decomposing, and I suspect desulfonylation is occurring. What conditions cause this, and how can I prevent it?
Answer:
The sulfonyl group can be cleaved from the indole ring under certain conditions, a reaction known as desulfonylation. This is most commonly observed under reductive conditions.
Common Causes and Prevention:
-
Reductive Conditions: The C-S and N-S bonds of sulfonamides can be cleaved by various reducing agents. Common reagents that promote reductive desulfonylation include active metals like sodium amalgam, aluminum amalgam, magnesium, and samarium(II) iodide, as well as tin hydrides.[6]
-
Prevention: Avoid the use of these reducing agents in subsequent reaction steps if the sulfonyl group is intended to remain on the indole. If a reduction is necessary elsewhere in the molecule, consider using milder reducing agents or protecting the sulfonamide group.
-
-
Strongly Basic Conditions: While N-sulfonyl groups are often used as protecting groups and are generally stable to many reagents, they can be cleaved under strongly basic conditions, particularly with heating.
-
Prevention: If basic conditions are required, use milder bases (e.g., carbonates instead of hydroxides) and lower reaction temperatures.
-
Experimental Protocol for Reductive Desulfonylation (if desired):
This protocol is for the intentional removal of a sulfonyl group.
-
Dissolve the indole sulfonamide in a suitable solvent (e.g., methanol, THF).
-
Add a reducing agent such as magnesium turnings and a catalytic amount of mercuric chloride, or sodium amalgam.[6]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction by filtering off the solids and removing the solvent under reduced pressure. Purify the resulting indole by column chromatography.
Issue 4: Hydrolysis of the Sulfonamide Bond
Question: I am losing my product during aqueous work-up or purification. Is the sulfonamide bond being hydrolyzed?
Answer:
Yes, the sulfonamide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the sulfonyl group and regeneration of the indole.
Common Causes and Prevention:
-
Acidic or Basic Hydrolysis: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the sulfonamide bond.[7][8][9]
-
Prevention: During aqueous work-up, neutralize the reaction mixture to a pH of around 7 before extraction. Avoid using strongly acidic or basic conditions during purification (e.g., on silica gel chromatography, avoid highly acidic or basic mobile phases). If acidic or basic conditions are unavoidable, minimize the exposure time and temperature.[8]
-
-
Water Content: The presence of water in the reaction mixture or solvents can facilitate hydrolysis, especially if acidic or basic impurities are present.
-
Prevention: Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere to minimize exposure to atmospheric moisture.
-
General Recommendations for Stable Product Isolation:
-
Perform aqueous work-ups quickly and at low temperatures.
-
Use buffered aqueous solutions to maintain a neutral pH.
-
Ensure solvents for chromatography are neutral and dry.
Quantitative Data Summary
The following table summarizes reaction conditions for achieving different sulfonylation outcomes. Yields are indicative and can vary depending on the specific substrates used.
| Target Product | Reagents and Catalyst | Solvent | Temperature | Typical Yield | Reference |
| N-Sulfonylindole | Sulfonyl chloride, NaH | THF or DMF | 0 °C to rt | Good to Excellent | General Knowledge |
| 2-Sulfonylindole | Sodium sulfinate, I₂ | CH₃CN | Room Temp | Up to 96% | [1] |
| 2-Sulfonylindole | Sulfonyl hydrazide, Iodophor/H₂O₂ | Aqueous | 60 °C | Moderate | [3] |
| 3-Sulfenylindole | Sulfonyl hydrazide, Iodophor | Aqueous | 110 °C | Good to Excellent | [10] |
| 3-Sulfonylindole | Sodium arenesulfinate, CuI/1,10-phen | Dioxane | 70 °C | Fair to Excellent | [4] |
Signaling Pathways and Experimental Workflows
Logical Relationship for Troubleshooting Side Reactions:
Caption: Troubleshooting logic for common side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-Indole-5-Sulfonyl Chloride Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of reaction products derived from 1H-indole-5-sulfonyl chloride.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Oily Product That Fails to Solidify
Question: My final product, an indole sulfonamide, is an oil and will not crystallize, even after prolonged drying under high vacuum. How can I induce solidification and purify my compound?
Answer: The failure of a product to solidify is often due to the presence of impurities or residual solvent. Here are several techniques to address this issue:
-
Trituration: This is the first method to attempt. Stir the oil vigorously with a solvent in which the desired product is expected to be poorly soluble, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This process can wash away impurities and induce crystallization.
-
Solvent-Induced Crystallization: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes, pentane) until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can promote the formation of crystals.
-
Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal to the oil or a concentrated solution can initiate crystallization.
-
Chromatography: If the above methods fail, it is likely that the product is impure. Purify the oil using flash column chromatography on silica gel.
Issue 2: Presence of Unreacted this compound
Question: My crude product shows a significant amount of unreacted this compound by TLC and NMR. How can I remove it?
Answer: Unreacted sulfonyl chloride can be removed using the following methods:
-
Aqueous Workup with a Base: During the workup of your reaction, washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution will hydrolyze the unreacted sulfonyl chloride to its corresponding sulfonic acid.[1] The resulting sodium sulfonate salt is water-soluble and will be extracted into the aqueous layer.
-
Scavenger Reagents: Aminomethylated polystyrene resins can be used to quench and remove excess sulfonyl chloride from the reaction mixture. The resin-bound sulfonamide can then be easily filtered off.
-
Flash Chromatography: this compound and its resulting sulfonamide products often have different polarities, allowing for separation by flash chromatography.
Issue 3: Formation of 1H-Indole-5-Sulfonic Acid as a Byproduct
Question: My main impurity is the corresponding sulfonic acid, likely from the hydrolysis of the starting material. How do I separate this from my desired sulfonamide product?
Answer: The presence of 1H-indole-5-sulfonic acid is a common issue due to the moisture sensitivity of sulfonyl chlorides.[1] Separation can be achieved as follows:
-
Liquid-Liquid Extraction: During the workup, the sulfonic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous phase. Ensure the desired sulfonamide product is not acidic enough to be extracted as well.
-
Flash Chromatography: If the sulfonamide is not basic, a standard silica gel column should effectively separate the more polar sulfonic acid from the product. If the sulfonamide is basic and shows streaking on TLC, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[2]
Issue 4: Streaking of Basic Indole Sulfonamides on TLC and Column Chromatography
Question: My indole sulfonamide product streaks badly on the silica TLC plate and gives broad peaks during column chromatography. How can I improve the chromatography?
Answer: Streaking is a common problem for basic compounds like some indole derivatives on acidic silica gel.[2] This is due to strong interactions with the acidic silanol groups on the silica surface.
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase.[2] Typically, 0.1-1% triethylamine (TEA) or ammonia in the eluent system (e.g., ethyl acetate/hexanes with 1% TEA) will neutralize the acidic sites on the silica gel and lead to sharper peaks.
-
Use of Deactivated Silica: Commercially available deactivated silica gel can be used to minimize these interactions.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the best general techniques for purifying indole sulfonamides?
A1: The most common and effective purification techniques for indole sulfonamides are:
-
Crystallization: This is the preferred method for obtaining highly pure solid materials. Common solvent systems for indole derivatives include ethanol/water, ethyl acetate/hexanes, and isopropanol.[3][4]
-
Flash Column Chromatography: This is a versatile technique for separating complex mixtures. Silica gel is the most common stationary phase, and mobile phases typically consist of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[5]
Q2: How can I visualize my indole-containing compounds on a TLC plate?
A2: Most indole derivatives are UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[6] For compounds that are not UV-active or for confirmation, specific chemical stains can be used:
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[6]
-
Potassium Permanganate (KMnO₄): This is a general stain for compounds that can be oxidized and will appear as yellow/brown spots on a purple background.[6]
-
Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[6]
Q3: How can I confirm the purity of my final product?
A3: The purity of your final product should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities.[7]
-
Mass Spectrometry (MS): This technique provides the molecular weight of your compound, further confirming its identity.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q4: What are some common side products in the reaction of this compound with amines?
A4: Besides unreacted starting materials and the hydrolysis product (sulfonic acid), potential side products include:
-
Bis-sulfonylation of primary amines: If an excess of the sulfonyl chloride is used with a primary amine, a di-sulfonated product can form.
-
Products from side reactions of the indole ring: Depending on the reaction conditions, other functional groups on the indole ring may react.
Data Presentation
Table 1: Typical Purification Outcomes for Indole Sulfonamides
| Purification Technique | Typical Purity | Typical Yield | Notes |
| Crystallization | >99% | 70-90% | Highly dependent on the compound's properties and the solvent system used. |
| Flash Chromatography | 95-99% | 60-85% | Yield can be lower due to product loss on the column. |
| Trituration | 90-98% | >90% | Primarily for removing minor, more soluble impurities. |
Table 2: Common Solvents for Purification Techniques
| Technique | Good Solvents (for dissolution) | Poor/Anti-Solvents (for precipitation) |
| Crystallization | Ethanol, Isopropanol, Ethyl Acetate, Acetone | Water, Hexanes, Pentane |
| Flash Chromatography (Mobile Phase) | Hexanes, Dichloromethane, Ethyl Acetate | Methanol (as a polar modifier) |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Once the reaction is complete (as monitored by TLC), quench the reaction mixture by slowly adding water.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine).
-
Saturated aqueous NaHCO₃ solution (to remove unreacted sulfonyl chloride and sulfonic acid).[9]
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography of an Indole Sulfonamide
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product. If streaking is observed, add 0.1-1% triethylamine to the mobile phase.[2]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Figure 1. General experimental workflow for the purification and analysis of this compound reaction products.
Figure 2. Troubleshooting decision tree for an oily product.
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Stability issues and decomposition of 1H-indole-5-sulfonyl chloride in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and decomposition of 1H-indole-5-sulfonyl chloride in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound in solution.
Issue 1: Rapid Decomposition of this compound in Solution
-
Question: My this compound solution seems to be degrading quickly, leading to inconsistent reaction yields. What could be the cause?
-
Answer: The primary cause of degradation for this compound is hydrolysis.[1] The sulfonyl chloride functional group is highly susceptible to reaction with water, which leads to the formation of the corresponding and less reactive 1H-indole-5-sulfonic acid. This issue is exacerbated by the presence of moisture in solvents, reagents, or the reaction atmosphere.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents are of high purity and anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, preferably by oven-drying.
-
Temperature Control: Keep the reaction temperature as low as feasible for the intended transformation, as higher temperatures can accelerate hydrolysis.
-
Issue 2: Formation of Insoluble Precipitate in the Reaction Mixture
-
Question: An unexpected white precipitate has formed in my reaction mixture containing this compound. What is it and how can I avoid it?
-
Answer: The precipitate is likely 1H-indole-5-sulfonic acid, the hydrolysis product of this compound. This sulfonic acid is often less soluble in common organic solvents compared to the sulfonyl chloride, leading to its precipitation.
Troubleshooting Steps:
-
Strict Moisture Control: Re-evaluate your experimental setup for any potential sources of moisture ingress.
-
Solvent Choice: While challenging due to the high reactivity of the sulfonyl chloride, consider a solvent system where the sulfonic acid byproduct might remain soluble if its formation is unavoidable to some extent. However, preventing its formation is the primary goal.
-
Order of Addition: In reactions with nucleophiles, adding the this compound solution slowly to the nucleophile can help to ensure it reacts preferentially rather than hydrolyzing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound in solution?
A1: The main decomposition pathway is hydrolysis, where the sulfonyl chloride reacts with water to form 1H-indole-5-sulfonic acid.[1] Other potential degradation pathways, especially under forcing conditions, could involve reactions at the indole nucleus, though hydrolysis of the sulfonyl chloride is the most common stability issue.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of sulfonyl chlorides is significantly influenced by pH. Generally, the hydrolysis is accelerated under basic conditions due to the increased concentration of the hydroxide nucleophile. In acidic solutions, the hydrolysis rate may also be affected. For optimal stability, it is recommended to handle this compound in anhydrous, non-protic organic solvents.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Solutions of this compound are not recommended for long-term storage due to their inherent instability. If a solution must be prepared and stored for a short period, it should be in an anhydrous, aprotic solvent under an inert atmosphere at low temperatures (e.g., -20°C).[1] Regular checks for degradation are advisable.
Q4: Which solvents are compatible with this compound?
A4: Anhydrous aprotic solvents are the most compatible. Protic solvents like alcohols and water will react with the sulfonyl chloride. Care should be taken with any solvent that could have residual water.
Quantitative Stability Data
| Parameter | Aqueous Solution (Neutral pH) | Aprotic Anhydrous Solvent (e.g., Dichloromethane, THF) | Protic Solvent (e.g., Methanol, Ethanol) |
| Relative Stability | Very Low | High | Low to Moderate |
| Primary Decomposition Product | 1H-indole-5-sulfonic acid | Minimal decomposition if truly anhydrous | 1H-indole-5-sulfonate ester |
| Estimated Half-life | Minutes to hours | Days to weeks (highly dependent on moisture content) | Hours to days |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in a 60°C oven for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of this compound to a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all samples and an unstressed control by a suitable stability-indicating HPLC method to identify and quantify degradation products.
Protocol 2: Representative Stability-Indicating HPLC Method
This is a representative HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Overcoming poor solubility of 1H-indole-5-sulfonyl chloride in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 1H-indole-5-sulfonyl chloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often difficult to dissolve?
A1: The solubility of this compound is dictated by its molecular structure. It contains a relatively nonpolar indole ring system and a highly polar, reactive sulfonyl chloride (-SO₂Cl) group. This combination of polar and nonpolar regions can make it difficult to find a single solvent that effectively solvates the entire molecule, leading to poor solubility in many common organic solvents.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Due to the high reactivity of the sulfonyl chloride group, which is sensitive to moisture, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is corrosive and harmful if swallowed, causing severe skin burns and eye damage, so appropriate personal protective equipment (PPE) should be worn during handling.[1]
Q3: Which solvents are typically used for reactions with this compound?
A3: Anhydrous polar aprotic solvents are generally recommended to prevent hydrolysis of the reactive sulfonyl chloride group.[1] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used for reactions such as sulfonamide synthesis.[1] The choice of solvent can influence reaction rates and the solubility of intermediates.
Q4: Can I heat the mixture to improve the solubility of this compound?
A4: Gentle heating can be employed to aid dissolution, but it must be done with caution. The sulfonyl chloride functional group is thermally labile and can degrade or participate in side reactions at elevated temperatures. It is recommended to apply minimal heat and monitor the reaction closely for the appearance of impurities. For many reactions, dissolution is performed at a low temperature (e.g., 0 °C) before proceeding.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: The compound fails to dissolve completely in the chosen reaction solvent.
-
Possible Cause: The solvent may not be optimal for this specific compound.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the solvent is anhydrous. Trace amounts of water can react with the sulfonyl chloride to form the corresponding sulfonic acid, which may have different solubility characteristics and will not react as desired.[1]
-
Try Alternative Solvents: If solubility is poor in a nonpolar solvent like DCM, consider a more polar aprotic solvent such as acetonitrile or N,N-Dimethylformamide (DMF).
-
Use a Co-Solvent: Adding a small amount of a stronger, miscible co-solvent (like DMF or DMSO) to a solvent like DCM or THF can significantly enhance solubility. Start with a small percentage (e.g., 5-10%) and increase if necessary.
-
Apply Gentle Agitation: Use sonication or gentle warming (as discussed in the FAQs) to aid the dissolution process.
-
Issue 2: The reaction is slow, incomplete, or shows low yield.
-
Possible Cause: Poor solubility may lead to a low concentration of the dissolved sulfonyl chloride, resulting in a slow reaction rate.
-
Troubleshooting Steps:
-
Improve Dissolution: Implement the steps from "Issue 1" to ensure as much of the starting material is in solution as possible.
-
Increase Reaction Time: If the compound dissolves slowly over time, extending the reaction duration may allow it to proceed to completion.
-
Monitor with TLC/LC-MS: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material. If it remains undissolved and unreacted, a change in the solvent system is necessary.
-
Issue 3: Significant side products are observed, particularly the corresponding sulfonic acid.
-
Possible Cause: This is a classic sign of hydrolysis of the sulfonyl chloride group by water.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Dry all glassware thoroughly. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Perform Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for solubility issues.
Solubility Data
| Solvent | Type | Qualitative Solubility | Notes |
| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble | Commonly used in sulfonamide synthesis. Solubility may be limited. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly to Moderately Soluble | Often used as an alternative to DCM. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Generally a better solvent for polar compounds than DCM or THF. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High boiling point can complicate product isolation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Very effective, but its high boiling point makes removal difficult. |
| Hexanes / Heptane | Nonpolar | Insoluble | Not recommended as a primary solvent. |
| Water | Polar Protic | Insoluble | Reacts to form the corresponding sulfonic acid (hydrolysis). |
| Methanol / Ethanol | Polar Protic | Insoluble | Reacts to form the corresponding sulfonate ester (solvolysis). |
Experimental Protocols
Protocol 1: General Method for Sulfonamide Synthesis
This protocol outlines a typical procedure for synthesizing an N-substituted sulfonamide, where overcoming the poor solubility of this compound is a key step.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and the anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Add the base (e.g., TEA, 1.5 eq) to the amine solution and stir for 5-10 minutes.
-
In a separate flask, suspend or dissolve the this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. If solubility is an issue, gentle sonication may be applied.
-
Slowly add the sulfonyl chloride solution/suspension dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: General workflow for sulfonamide synthesis.
Application Context: Signaling Pathways
This compound is a building block, not a final drug.[1] However, the sulfonamides derived from it are crucial in drug discovery for targeting various enzymes and receptors. For instance, indole-based sulfonamides have been investigated as inhibitors of carbonic anhydrases, which are involved in cancer progression. The diagram below illustrates a simplified, representative pathway where such an inhibitor might act.
Representative Kinase Inhibition Pathway
Caption: Indole-sulfonamide derivative inhibiting a kinase.
References
Managing the reactivity of 1H-indole-5-sulfonyl chloride to improve yield
Welcome to the technical support center for 1H-indole-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of this compound to improve experimental outcomes. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound? A1: this compound is a highly reactive chemical building block that combines an indole scaffold with a sulfonyl chloride group.[1] Its primary reaction pathway involves the nucleophilic substitution of the chloride on the sulfonyl group.[1] The sulfonyl chloride functions as a strong electrophile, readily reacting with primary and secondary amines to form stable sulfonamides.[1] This reactivity is fundamental to its use in synthesizing novel sulfonamide derivatives for pharmaceutical research.[1]
Q2: What are the most common causes of low yield in reactions involving this compound? A2: Low yields often stem from the high reactivity and instability of the sulfonyl chloride. Key factors include the hydrolysis of the sulfonyl chloride to the corresponding, less reactive sulfonic acid due to trace amounts of water.[2][3] Other causes are the purity of starting materials, improper reaction temperature which can lead to decomposition or side reactions, and a suboptimal choice of base or solvent.[2]
Q3: How can I prevent the decomposition of this compound during my experiment? A3: To prevent decomposition, it is critical to minimize exposure to water, heat, and light.[3]
-
Prevent Hydrolysis : Always use anhydrous solvents and conduct reactions under an inert atmosphere, such as nitrogen or argon.[2]
-
Control Temperature : Elevated temperatures can cause thermal decomposition.[3] Reactions should be initiated at a low temperature (e.g., 0 °C) to manage any initial exothermic processes before allowing the reaction to proceed at its optimal temperature.[2]
-
Avoid Light Exposure : Photolytic decomposition can be triggered by light, especially UV light, which can cleave the S-Cl bond.[3] Protect the reaction vessel from light where necessary.
Q4: What are the recommended storage conditions for this compound? A4: To maintain its integrity, this compound should be stored at 2-8°C under an inert atmosphere.[1] It is crucial to keep it in a dry environment to prevent hydrolysis.
Q5: Which solvents and bases are typically recommended for synthesizing sulfonamides with this reagent? A5: The choice of solvent and base is critical for a successful reaction.
-
Solvents : Anhydrous, non-protic solvents are preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[4]
-
Bases : A base is necessary to neutralize the hydrochloric acid (HCl) byproduct of the reaction. Pyridine is a frequently used base.[4][5] In some cases, a slight excess of the amine reactant can also serve as the base.[2]
Troubleshooting Guides
Issue 1: Low to No Formation of the Desired Sulfonamide Product
| Potential Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride has reacted with trace water to form an unreactive sulfonic acid.[2][3] Solution : Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the entire experiment under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Degraded Starting Materials | The this compound or the amine reactant may be impure or degraded. Solution : Verify the purity of your starting materials using methods like NMR or LC-MS. Use freshly opened or properly stored reagents.[2] Consider purifying materials if their quality is uncertain. |
| Suboptimal Reaction Temperature | The temperature may be too low for the reaction to proceed or too high, causing decomposition. Solution : Control the temperature carefully. Start the addition of the sulfonyl chloride at 0 °C to manage exothermic reactions, then allow the mixture to warm to room temperature or the specified reaction temperature.[2] |
| Incorrect Choice of Base | The base may be too weak to effectively scavenge the HCl byproduct, or it may be causing side reactions. Solution : Use a non-nucleophilic base like pyridine or triethylamine.[4] Ensure the base is anhydrous. |
Issue 2: Presence of Significant Impurities or Side Products
| Potential Cause | Recommended Solution |
| Dimerization or Polymerization | These side reactions can occur if the concentration of reactants is too high or if the reaction is overheated. Solution : Add the sulfonyl chloride solution slowly and dropwise to the amine solution to maintain a low concentration of the electrophile.[2] Maintain strict temperature control throughout the addition. |
| Reaction with Solvent | Some solvents can act as nucleophiles and react with the sulfonyl chloride. Solution : Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4] |
| Formation of Sulfonic Acid | The presence of the sulfonic acid impurity is a clear indicator of hydrolysis. Solution : Refer to the solutions for preventing hydrolysis in Issue 1. During workup, a basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic sulfonic acid, but this must be done quickly to avoid hydrolyzing the remaining product.[6] |
Data Summary
Table 1: Effect of Reaction Conditions on Sulfonamide Yield
| Parameter | Condition A | Condition B | Typical Outcome | Rationale |
| Atmosphere | Ambient Air | Inert (Nitrogen/Argon) | Yields are significantly higher under inert conditions. | An inert atmosphere prevents the reaction of the sulfonyl chloride with atmospheric moisture, minimizing hydrolysis.[2] |
| Solvent | Standard Grade CH₂Cl₂ | Anhydrous CH₂Cl₂ | Anhydrous solvent leads to higher purity and yield. | Minimizes the primary decomposition pathway: hydrolysis to sulfonic acid.[3] |
| Temperature | Added at 25 °C | Added at 0 °C, then warmed to 25 °C | Staged temperature control often improves yield. | Controls the initial exothermic reaction, preventing the formation of thermal byproducts like dimers or polymers.[2] |
| Base | No Base | Pyridine | The use of a base is essential for high conversion. | Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[4][5] |
Experimental Protocols
Key Experiment: General Procedure for the Synthesis of 1H-Indole-5-Sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous pyridine (2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the stirred amine solution at 0 °C.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a separate flask in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/pyridine mixture over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.[6]
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine. Note: Perform aqueous washes efficiently to minimize product hydrolysis.[6]
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.[6]
-
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Core reactivity pathway of this compound.
References
Troubleshooting guide for incomplete reactions of 1H-indole-5-sulfonyl chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-indole-5-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with amines?
A1: The primary reaction is a nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and releasing hydrochloric acid (HCl) as a byproduct.[1] This reaction is a cornerstone of its synthetic utility in medicinal chemistry for creating diverse sulfonamide derivatives.[1]
Q2: Why is a base necessary in this reaction?
A2: A base, typically a non-nucleophilic amine like triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction.
Q3: What are the most common solvents for this reaction?
A3: Anhydrous aprotic solvents are generally preferred to minimize the competing hydrolysis of the highly reactive sulfonyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Q4: How should I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the observation of the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the desired sulfonamide product.
Q5: What are the storage recommendations for this compound?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[1]
Troubleshooting Guide for Incomplete Reactions
An incomplete reaction can be frustrating. This guide will help you diagnose and resolve common issues encountered during the synthesis of sulfonamides using this compound.
Problem 1: Low to No Product Formation with Starting Material Remaining
This is one of the most common issues and can stem from several factors related to the reactants' quality and the reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of this compound | Use a fresh batch of the sulfonyl chloride or purify the existing stock. Ensure it has been stored under anhydrous conditions. |
| Presence of moisture | Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture. |
| Insufficiently reactive amine | For amines with low nucleophilicity (e.g., anilines with electron-withdrawing groups), consider using a stronger base or increasing the reaction temperature. |
| Inappropriate base | Ensure the base is non-nucleophilic and added in a slight excess (1.1-1.5 equivalents) to effectively scavenge the generated HCl. |
| Low reaction temperature | While the initial addition of the sulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. |
Problem 2: Presence of Significant Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products. Identifying these can help in optimizing the reaction.
Common Side Products and Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| 1H-Indole-5-sulfonic acid | Hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture. | Strictly adhere to anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere. |
| Di-sulfonated amine | A primary amine reacts with two molecules of the sulfonyl chloride. This is more prevalent with highly reactive amines and an excess of the sulfonyl chloride. | Use a 1:1 or a slight excess of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride. |
| N-acylated indole | If the reaction conditions are not optimized, acylation can occur at the indole nitrogen in addition to the desired sulfonylation. | This is less common under standard sulfonylation conditions but can be minimized by careful control of stoichiometry and reaction temperature. |
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your reaction.
Quantitative Data Summary
While precise yields are substrate-dependent, the following table provides a general overview of how reaction conditions can influence the outcome of sulfonylation reactions.
| Entry | Amine Type | Base | Solvent | Temperature (°C) | Expected Yield | Potential for Side Reactions |
| 1 | Primary Aliphatic | Triethylamine | DCM | 0 to RT | High | Low to Moderate |
| 2 | Secondary Aliphatic | Triethylamine | DCM | 0 to RT | High | Low |
| 3 | Primary Aromatic (electron-rich) | Pyridine | THF | 0 to RT | Moderate to High | Low to Moderate |
| 4 | Primary Aromatic (electron-poor) | Pyridine | DMF | RT to 50 | Low to Moderate | Moderate |
| 5 | Primary Aliphatic | Triethylamine | Acetonitrile | 0 to RT | Moderate | Moderate (potential for hydrolysis) |
Experimental Protocols
General Protocol for the Synthesis of an Indole-5-sulfonamide
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous triethylamine (1.5 eq) or pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Signaling Pathways Involving Indole-Sulfonamides
Derivatives of indole-5-sulfonamide are of significant interest in drug discovery due to their biological activities. Many act as inhibitors of carbonic anhydrases (CAs), particularly isoforms like CA IX that are overexpressed in hypoxic tumors.[2][3] Furthermore, indole-based compounds have been shown to modulate key cancer-related signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[4]
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Impact of base selection on the outcome of reactions with 1H-indole-5-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-indole-5-sulfonyl chloride. The following information addresses common issues related to base selection and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions involving this compound?
In the reaction of this compound with nucleophiles, such as primary or secondary amines, a base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting materials or products. Secondly, for N-sulfonylation of the indole ring itself, a base is required to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.
Q2: Which bases are commonly used for the sulfonylation of amines with this compound?
Commonly used bases include tertiary amines like triethylamine (TEA) and pyridine.[1] For less reactive or sterically hindered amines, a more potent catalytic nucleophilic base such as 4-dimethylaminopyridine (DMAP) may be employed, often in conjunction with another base.[2] Inorganic bases like potassium carbonate (K₂CO₃) can also be utilized, particularly in polar apenrotic solvents.[3]
Q3: Can the choice of base influence the reaction's success?
Absolutely. The selection of the base can significantly affect the reaction rate, yield, and side-product profile. A base that is too weak may result in a sluggish or incomplete reaction. Conversely, a base that is too strong or used in excess might lead to the degradation of the starting material or the desired product. The stability of the indole ring is generally greater under basic conditions compared to acidic environments.[4]
Q4: I am observing low yields in my reaction. Could the base be the issue?
Low yields can indeed be attributed to the choice of base. Potential issues include:
-
Insufficient basicity: The chosen base may not be strong enough to effectively scavenge the generated HCl, leading to an acidic environment that can hinder the reaction.
-
Steric hindrance: A bulky base might not efficiently interact with the reactants.
-
Base-induced decomposition: While generally stable, harsh basic conditions (e.g., high concentrations of strong bases at elevated temperatures) could potentially lead to side reactions.
Q5: Are there any common side reactions related to the base in this chemistry?
A potential side reaction is the sulfonylation of the base itself if it is a primary or secondary amine. With tertiary amine bases like triethylamine and pyridine, this is not a concern. Another consideration is the potential for C-sulfonylation on the indole ring, although N-sulfonylation is generally favored under basic conditions that deprotonate the nitrogen. The regioselectivity of indole sulfonylation can be influenced by reaction conditions.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Base is too weak: The pKa of the base's conjugate acid is too low to effectively neutralize the generated HCl. 2. Poor solubility of the base: An inorganic base like K₂CO₃ may have limited solubility in non-polar organic solvents. | 1. Switch to a stronger base such as triethylamine (pKa of conjugate acid ~10.7) or DBU (pKa ~13.5). 2. If using an inorganic base, consider a polar aprotic solvent like DMF or acetonitrile, or employ phase-transfer catalysis. |
| Formation of Multiple Products | 1. Competing N- vs. C-sulfonylation: The reaction conditions may favor sulfonylation at the C3 position of the indole ring. 2. Reaction with the solvent: Protic solvents may compete with the intended nucleophile. | 1. To favor N-sulfonylation, ensure complete deprotonation of the indole nitrogen using a sufficiently strong base before adding the sulfonyl chloride. 2. Use an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Product Degradation | 1. Harsh basic conditions: Use of a very strong base in high concentration or at elevated temperatures. 2. Hydrolysis of sulfonyl chloride: Presence of water in the reaction mixture. | 1. Use a milder base like potassium carbonate or a hindered organic base. Perform the reaction at a lower temperature. 2. Ensure all reagents and solvents are anhydrous. The sulfonyl chloride functional group is sensitive to hydrolysis. |
| Difficult Purification | 1. Use of a high-boiling point base: Bases like pyridine can be difficult to remove under vacuum. 2. Formation of salt byproducts: The hydrochloride salt of the base can complicate purification. | 1. Consider using a lower-boiling point base like triethylamine. 2. Perform an aqueous workup to remove water-soluble salts. A wash with a dilute acidic solution (e.g., 1M HCl) can remove excess amine base. |
Data Presentation
The following table summarizes typical bases used in sulfonamide synthesis from sulfonyl chlorides and amines, providing a general guide for base selection.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Characteristics & Considerations | Representative Yields |
| Pyridine | 5.2 | DCM, THF, Dioxane | Acts as both a base and a nucleophilic catalyst. Can be difficult to remove.[1] | Good to Excellent |
| Triethylamine (TEA) | 10.7 | DCM, THF, Acetonitrile | Common, inexpensive, and effective HCl scavenger. Easier to remove than pyridine.[1] | Good to Excellent |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | DCM, THF | Highly effective nucleophilic catalyst, often used in catalytic amounts with a stoichiometric base like TEA.[2] Accelerates reactions with hindered or poorly nucleophilic amines. | Excellent |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Acetonitrile | Mild, inexpensive inorganic base. Effective for N-functionalization of indoles.[3] Requires a polar solvent for good solubility. | Moderate to Good |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | DCM, THF, Acetonitrile | Strong, non-nucleophilic, sterically hindered base. Useful for difficult deprotonations. | Good to Excellent |
Note: Yields are general and highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl/Alkyl-1H-indole-5-sulfonamide using Triethylamine:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.
Protocol for a DMAP-Catalyzed Sulfonylation of a Hindered Amine:
-
Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the hindered amine (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.05-0.1 equivalents) in anhydrous dichloromethane.
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Reaction and Work-up: Follow steps 4-7 of the general protocol above. The reaction time may be significantly shorter due to the catalytic effect of DMAP.
Visualizations
Caption: General reaction pathway for sulfonamide formation.
References
Scaling up reactions involving 1H-indole-5-sulfonyl chloride from lab to pilot scale
Welcome to the technical support center for drug development professionals, researchers, and scientists. This resource is designed to provide guidance and troubleshooting assistance for scaling up chemical reactions involving 1H-indole-5-sulfonyl chloride from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up reactions with this compound?
A1: The primary challenges stem from changes in surface area-to-volume ratio, which impacts heat and mass transfer. Key issues include:
-
Heat Transfer: Exothermic reactions that are easily managed at a lab scale can lead to dangerous temperature spikes and thermal runaway in a larger reactor due to less efficient heat dissipation.[1]
-
Mixing Efficiency: Achieving homogenous mixing is more difficult in large vessels, which can result in localized "hot spots," uneven reactant concentrations, and an increase in side product formation.[2][3][4]
-
Reaction Kinetics: The reaction rate can be affected by the altered physical environment of the pilot plant reactor.
-
Safety: Handling larger quantities of this compound and other reagents requires more stringent safety protocols and specialized equipment.[5][6]
Q2: How does the yield of a reaction with this compound typically change from lab to pilot scale?
A2: It is not uncommon to observe a slight decrease in yield during the initial scale-up. This can be attributed to factors such as less efficient mixing, temperature gradients, and longer reaction times.[2] However, with proper process optimization, it is often possible to match or even exceed the laboratory-scale yield.
Q3: What are the critical safety precautions for handling this compound at a pilot scale?
A3: this compound is a corrosive and moisture-sensitive compound.[5][6] At a pilot scale, it is imperative to:
-
Use a closed system for transfers to minimize exposure and prevent contact with moisture.
-
Ensure adequate ventilation and use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Have emergency procedures and equipment, such as safety showers and eyewash stations, readily available.
-
Be aware of the potential for vigorous reactions, especially with water or other nucleophiles.
Troubleshooting Guides
Issue 1: Lower than Expected Yield
Symptoms: The isolated yield of the desired product is significantly lower at the pilot scale compared to the lab scale.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Mixing | - Increase the agitation speed. - Evaluate the impeller design for the specific reactor geometry and reaction mixture viscosity. Consider using an anchor or pitched-blade turbine for better homogenization.[3][4] - Ensure baffles are correctly placed to prevent vortex formation. |
| Poor Temperature Control | - Monitor the internal reaction temperature at multiple points within the reactor. - Adjust the heating/cooling jacket fluid temperature and flow rate. - For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation. |
| Side Product Formation | - Analyze the crude reaction mixture by HPLC or LC-MS to identify major byproducts. - Common side products include the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid and the formation of diaryl sulfones.[7] - To minimize hydrolysis, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[7] - To reduce diaryl sulfone formation, maintain a stoichiometric excess of the amine or other nucleophile.[7] |
| Product Loss During Workup | - Optimize the extraction and washing procedures. Ensure complete phase separation. - If the product is a solid, ensure complete precipitation and efficient filtration. - Minimize the time the product is in contact with aqueous solutions to prevent hydrolysis.[7] |
Caption: Decision tree for troubleshooting product impurities.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters: Lab vs. Pilot Scale
| Parameter | Lab Scale (1 L Reactor) | Pilot Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Reaction Volume | 0.5 L | 75 L | Maintain sufficient headspace for agitation and potential off-gassing. |
| This compound | 50 g (0.23 mol) | 7.5 kg (34.8 mol) | Ensure accurate dosing, possibly through a controlled addition system. |
| Amine (e.g., Aniline) | 24 g (0.26 mol) | 3.6 kg (38.7 mol) | Maintain a slight molar excess to minimize side reactions. |
| Solvent (e.g., Dichloromethane) | 400 mL | 60 L | Ensure adequate solubility of all reactants and products. |
| Base (e.g., Triethylamine) | 35 mL (0.25 mol) | 5.25 L | The base should be added carefully to control any exotherm. |
| Reaction Temperature | 0 °C to 25 °C | 0 °C to 25 °C | More challenging to maintain a uniform temperature in a larger vessel. |
| Addition Time | 15 minutes | 1-2 hours | Slower addition is necessary to control the exotherm. |
| Reaction Time | 2-4 hours | 4-8 hours | May be longer due to mixing and heat transfer limitations. |
| Typical Yield | 85-95% | 80-90% | Initial drop in yield is common; optimization is key. |
Table 2: Heat Transfer and Mixing Comparison
| Parameter | Lab Scale (1 L Glass Reactor) | Pilot Scale (100 L Glass-Lined Steel Reactor) |
| Surface Area to Volume Ratio (A/V) | ~4.8 m⁻¹ | ~0.9 m⁻¹ |
| Overall Heat Transfer Coefficient (U) | 100-300 W/(m²·K) | 300-600 W/(m²·K) |
| Typical Impeller Type | Magnetic Stir Bar | Pitched-Blade Turbine or Anchor |
| Mixing Time | Seconds | Minutes |
Experimental Protocols
Lab Scale Synthesis of N-Phenyl-1H-indole-5-sulfonamide
Materials:
-
This compound (5.0 g, 23.2 mmol)
-
Aniline (2.37 g, 25.5 mmol)
-
Triethylamine (3.52 g, 34.8 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M Hydrochloric acid (25 mL)
-
Saturated sodium bicarbonate solution (25 mL)
-
Brine (25 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aniline and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
In a separate beaker, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the aniline solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Pilot Scale Synthesis of N-Phenyl-1H-indole-5-sulfonamide
Equipment:
-
100 L glass-lined steel reactor with a pitched-blade turbine agitator, temperature probe, and nitrogen inlet.
-
Jacketed heating/cooling system.
-
Addition vessel.
Procedure:
-
Charge the 100 L reactor with aniline and anhydrous DCM.
-
Start agitation and begin cooling the reactor contents to 0-5 °C using the jacketed cooling system.
-
Slowly add triethylamine to the reactor over 30 minutes.
-
In a separate, clean, and dry vessel, dissolve this compound in anhydrous DCM.
-
Transfer the this compound solution to the addition vessel.
-
Slowly add the this compound solution to the reactor over 1-2 hours, carefully monitoring the internal temperature to ensure it does not exceed 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue to stir the reaction for 4-8 hours, taking samples periodically for HPLC analysis to monitor completion.
-
Once the reaction is complete, quench by adding water.
-
Perform the aqueous workup as described in the lab-scale procedure, ensuring adequate mixing and settling times for phase separation.
-
Transfer the organic layer to a suitable vessel and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Experimental Workflow Diagram
Caption: General experimental workflow for sulfonamide synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1H-Indole-5-sulfonyl Chloride and Other Common Sulfonylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters. This guide provides a detailed comparison of the reactivity of 1H-indole-5-sulfonyl chloride with other widely used sulfonyl chlorides, namely tosyl chloride, mesyl chloride, and benzenesulfonyl chloride. The comparison is based on the principles of physical organic chemistry, supported by experimental data for related compounds.
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic and steric effects of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
Quantitative Comparison of Reactivity
To quantitatively compare the reactivity of these sulfonyl chlorides, we can utilize Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect and thus a more reactive sulfonyl chloride.
| Sulfonyl Chloride | Structure | Substituent | Hammett Constant (σp) | Predicted Relative Reactivity |
| Mesyl Chloride | CH₃SO₂Cl | Methyl | N/A (aliphatic) | Highest |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Phenyl | 0.00 | High |
| This compound | C₈H₆N(SO₂Cl) | 5-Indolyl | ~ -0.1 to 0.1 (estimated) | Moderate to High |
| Tosyl Chloride | CH₃C₆H₄SO₂Cl | p-Tolyl | -0.17 | Moderate |
Note: The Hammett constant for the 5-indolyl group is an estimation based on the electronic properties of the indole ring. The relative reactivity is a prediction based on these electronic effects.
Experimental Protocol for Comparative Kinetic Analysis
To experimentally validate the predicted reactivity, a comparative kinetic study can be performed by monitoring the rate of sulfonamide formation with a model amine, such as aniline.
Objective: To determine the second-order rate constants for the reaction of this compound, tosyl chloride, mesyl chloride, and benzenesulfonyl chloride with aniline at a constant temperature.
Materials:
-
This compound
-
Tosyl chloride
-
Mesyl chloride
-
Benzenesulfonyl chloride
-
Aniline (freshly distilled)
-
Anhydrous acetonitrile (HPLC grade)
-
Triethylamine (Et₃N)
-
High-performance liquid chromatograph (HPLC) with a UV detector
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each sulfonyl chloride (0.1 M) in anhydrous acetonitrile.
-
Prepare a stock solution of aniline (0.2 M) in anhydrous acetonitrile.
-
Prepare a stock solution of triethylamine (0.2 M) in anhydrous acetonitrile.
-
-
Reaction Setup:
-
Equilibrate all stock solutions to the desired reaction temperature (e.g., 25 °C) in a temperature-controlled water bath.
-
In a series of reaction vials, add the aniline solution and the triethylamine solution.
-
To initiate the reaction, add the respective sulfonyl chloride solution to each vial at time t=0. The final concentrations should be, for example, 0.05 M sulfonyl chloride, 0.1 M aniline, and 0.1 M triethylamine.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable quenching solution (e.g., a solution of a large excess of a highly reactive amine like diethylamine in acetonitrile).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining aniline or the formed sulfonamide.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product against time.
-
From the integrated rate law for a second-order reaction, determine the rate constant (k) for each sulfonyl chloride.
-
Visualizing the Comparison Workflow
The logical workflow for comparing the reactivity of these sulfonyl chlorides can be visualized as follows:
Caption: A logical workflow for the comparative analysis of sulfonyl chloride reactivity.
Signaling Pathway of Sulfonamide Formation
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Caption: The general reaction pathway for the formation of a sulfonamide.
Conclusion
Based on the principles of electronic effects, the predicted order of reactivity for the compared sulfonyl chlorides is:
Mesyl Chloride > Benzenesulfonyl Chloride ≈ this compound > Tosyl Chloride
This compound is expected to be a highly reactive sulfonylating agent, with its reactivity being comparable to or slightly less than that of unsubstituted benzenesulfonyl chloride. The electron-rich indole nucleus, while having a net electron-donating resonance effect, also possesses an inductive-withdrawing effect, leading to a nuanced overall electronic contribution. This makes it a more reactive alternative to the commonly used tosyl chloride, where the methyl group is purely electron-donating. The high reactivity of mesyl chloride is attributed to its small steric profile and the strong inductive effect of the sulfonyl group.
For researchers in drug discovery, this compound offers a valuable building block that combines a privileged indole scaffold with a reactive handle for the synthesis of diverse sulfonamide libraries. Its reactivity profile suggests that it can be employed under mild conditions, potentially offering advantages in terms of reaction times and compatibility with sensitive functional groups. The provided experimental protocol offers a framework for quantitatively determining its reactivity in specific applications.
The Indole Sulfonamide Moiety in Drug Design: A Comparative Guide to Bioisosteric Replacements
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool in this process. This guide provides a comparative analysis of bioisosteric replacements for the indole sulfonamide moiety, a common scaffold in various therapeutic agents. We present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive resource for optimizing drug candidates.
The indole sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer and antimicrobial effects. However, like any chemical moiety, it can present challenges related to potency, selectivity, solubility, and metabolic stability. Bioisosteric replacement offers a rational approach to fine-tune these properties, leading to improved drug candidates. This guide will explore common bioisosteres for the indole sulfonamide group, focusing on the carboxamide and acylsulfonamide functionalities, and provide a framework for their comparative evaluation.
Comparative Analysis of Bioisosteric Replacements
Case Study 1: Indole-based Inhibitors in Cancer Therapy
Indole derivatives bearing sulfonamide, carboxamide, and acylsulfonamide groups have been extensively investigated as anticancer agents, targeting various proteins and pathways.
Table 1: Comparative Anticancer Activity of Indole Sulfonamides, Carboxamides, and Acylsulfonamides
| Compound Class | Target | Representative Compound | IC50 / GI50 (µM) | Cell Line | Reference |
| Indole Sulfonamide | Aromatase | Compound with 4-methoxy-phenoxy | 0.7 | Aromatase Enzyme Assay | [1] |
| Indole Carboxamide | EGFR/CDK2 | Compound 5j | GI50: 0.95 | MCF-7 (Breast Cancer) | [2] |
| Indole Acylsulfonamide | NaV1.7 | Compound 34 | IC50: <0.05 | hNaV1.7 Inhibition Assay | [3] |
This table presents data from different studies for illustrative purposes, as direct comparative data for bioisosteres targeting the same protein was not found in the reviewed literature.
The data in Table 1 highlights the potency that can be achieved with each of these moieties within an indole scaffold. For instance, an indole sulfonamide derivative shows sub-micromolar inhibitory activity against aromatase, a key enzyme in estrogen biosynthesis implicated in breast cancer.[1] Similarly, an indole-2-carboxamide demonstrates potent growth inhibitory effects in a breast cancer cell line by targeting EGFR and CDK2.[2] Furthermore, an indole-based acylsulfonamide exhibits remarkable potency as a NaV1.7 inhibitor, a target for pain therapeutics.[3]
While these examples do not allow for a direct comparison of the sulfonamide, carboxamide, and acylsulfonamide groups as bioisosteres, they underscore the therapeutic potential of each scaffold. The choice of which moiety to employ will depend on the specific target and the desired physicochemical properties.
Relevant Signaling Pathways
The biological effects of these indole-based compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on- and off-target effects.
Aromatase and Estrogen Biosynthesis Pathway
Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens.[4][5] Inhibitors of aromatase are effective in the treatment of hormone-dependent breast cancer.
This pathway illustrates how aromatase converts androgens to estrogens, which then bind to the estrogen receptor to promote gene expression related to cell growth. Indole sulfonamide-based aromatase inhibitors block this process, thereby reducing estrogen levels and inhibiting the growth of hormone-dependent cancer cells.
Tubulin Inhibition, Cell Cycle Arrest, and Apoptosis
Tubulin inhibitors interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[6] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7][8]
This diagram shows the dynamic nature of microtubule formation and the critical role it plays in mitosis. Tubulin inhibitors disrupt this process, leading to an arrest at the G2/M checkpoint of the cell cycle and the subsequent initiation of apoptosis.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Aromatase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., letrozole)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the NADPH regenerating system in potassium phosphate buffer.
-
Add the test compound or positive control to the wells of the microplate at various concentrations.
-
Add the recombinant aromatase enzyme to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the aromatase substrate to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm) over time (kinetic mode) or at a fixed endpoint (e.g., 30 minutes) at 37°C.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]
Tubulin Polymerization Assay (Turbidity)
This assay monitors the effect of a compound on the polymerization of tubulin into microtubules by measuring the increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)
-
Test compounds (dissolved in an appropriate solvent)
-
Positive controls (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition)
-
96-well clear microplate
-
Spectrophotometer with temperature control
Procedure:
-
On ice, add the polymerization buffer to the wells of the microplate.
-
Add the test compound or positive control to the appropriate wells.
-
Add the purified tubulin to the wells and mix gently.
-
Initiate polymerization by adding GTP to all wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
The increase in absorbance over time reflects the rate and extent of tubulin polymerization.
-
Analyze the data by comparing the polymerization curves of the test compounds to the vehicle control.[10]
Conclusion
The bioisosteric replacement of the indole sulfonamide moiety with functionalities like carboxamides and acylsulfonamides represents a viable strategy for optimizing the pharmacological properties of drug candidates. While direct comparative data is sparse, the available evidence suggests that each of these moieties can be incorporated into indole-based scaffolds to yield highly potent compounds against a range of biological targets. The choice of a specific bioisostere should be guided by the target of interest, the desired physicochemical properties, and a thorough understanding of the relevant signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the design and evaluation of novel indole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new indole-based acylsulfonamide Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase - Wikipedia [en.wikipedia.org]
- 5. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by the anti-tubulin drug colcemid: relationship of mitotic checkpoint control to the induction of apoptosis in HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Biochemistry of aromatase: significance to female reproductive physiology. | Semantic Scholar [semanticscholar.org]
The Versatile Scaffold: A Comparative Guide to the Structural Activity Relationships of 1H-Indole-5-Sulfonyl Chloride Analogs
For researchers, scientists, and drug development professionals, the 1H-indole-5-sulfonyl chloride scaffold represents a privileged starting point for the design of novel therapeutic agents. Its inherent biological activity and synthetic tractability have led to the development of a diverse array of analogs targeting a range of biological processes, from histone deacetylase (HDAC) and carbonic anhydrase (CA) inhibition to anticancer and antimalarial activities. This guide provides an objective comparison of the performance of various analogs based on published experimental data, offering insights into their structure-activity relationships (SAR).
This comparative analysis delves into the impact of structural modifications at various positions of the indole ring and the sulfonamide functional group. By examining quantitative data from key studies, we aim to elucidate the chemical features that govern the biological activity of these compounds, providing a valuable resource for the rational design of future drug candidates.
I. N1-Substituted Arylsulfonyl Indole Analogs as HDAC Inhibitors
A significant body of research has focused on the modification of the N1 position of the indole ring with various arylsulfonyl groups. These studies have identified potent histone deacetylase (HDAC) inhibitors with significant antitumor activity. A key study in this area explored a series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, revealing critical insights into their SAR.
Comparative Biological Activity of N1-Substituted Analogs
The following table summarizes the in vitro activity of key N1-substituted this compound analogs against HDAC enzymes and various cancer cell lines.
| Compound ID | N1-Substituent | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) | Hep3B GI50 (µM) | MDA-MB-231 GI50 (µM) | PC-3 GI50 (µM) | A549 GI50 (µM) |
| 8 | Benzenesulfonyl | 12.3 | 4.0 | 1.0 | 0.41 | 0.48 | 0.62 | 1.0 |
| 11 | 4-Methoxybenzenesulfonyl | - | - | 3.3 | 0.58 | 0.61 | 0.73 | 1.21 |
| 12 | 3,4-Dimethoxybenzenesulfonyl | - | 2.3 | - | 0.36 | 0.37 | 0.93 | 0.56 |
| 13 | 4-Fluorobenzenesulfonyl | - | - | - | 0.52 | 0.63 | 0.81 | 1.15 |
| 14 | 4-Chlorobenzenesulfonyl | - | - | - | 0.45 | 0.51 | 0.69 | 0.98 |
| SAHA (Vorinostat) | - | - | - | - | 1.83 | 2.15 | 2.54 | 3.12 |
Data extracted from "Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo"[1][2]. GI50 is the concentration required to inhibit cell growth by 50%. A hyphen (-) indicates data not reported.
Structure-Activity Relationship Insights:
-
The presence of a 1-arylsulfonyl group is crucial for potent HDAC inhibitory and antiproliferative activities.
-
Substituents on the phenyl ring of the arylsulfonyl moiety significantly influence activity and selectivity. For instance, a 4-methoxy group (Compound 11 ) confers high activity and selectivity for HDAC6, while a 3,4-dimethoxy substitution (Compound 12 ) leads to potent and selective inhibition of HDAC2[1].
-
Electron-withdrawing groups, such as fluorine (Compound 13 ) and chlorine (Compound 14 ), at the 4-position of the benzene ring are well-tolerated and result in potent antiproliferative activity[1].
-
The lead compound, 1-benzenesulfonyl-5-(N-hydroxyacrylamide)indole (8 ), demonstrates broad and potent inhibition of HDAC1, HDAC2, and HDAC6, with corresponding strong antiproliferative effects across multiple cancer cell lines[1][2].
Experimental Protocols
HDAC Enzyme Inhibition Assay: The inhibitory activity of the compounds against HDAC enzymes was determined using a fluorometric assay. Recombinant human HDAC1, HDAC2, and HDAC6 enzymes were incubated with the test compounds and a fluorogenic substrate (Boc-Lys(Ac)-AMC). The deacetylation of the substrate by the HDAC enzyme yields a fluorescent product, which is measured using a fluorescence plate reader. The IC50 values were calculated from the dose-response curves.
Cell Growth Inhibition Assay (GI50): Human cancer cell lines (Hep3B, MDA-MB-231, PC-3, and A549) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Cell viability was assessed using the sulforhodamine B (SRB) assay. The GI50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.[1]
Synthesis Workflow for N1-Arylsulfonyl Indole Analogs
The general synthetic route to the 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles is depicted in the following workflow diagram.
Caption: Synthetic workflow for N1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles.
II. N-Acylated Indoline-5-Sulfonamide Analogs as Carbonic Anhydrase Inhibitors
Saturation of the indole core to an indoline scaffold and subsequent N-acylation has been explored as a strategy to develop inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.
Comparative Biological Activity of N-Acylated Indoline Analogs
The inhibitory constants (Ki) of a series of 1-acylated indoline-5-sulfonamides against four human carbonic anhydrase isoforms are presented below.
| Compound ID | N1-Acyl Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 4a | Benzoyl | 25.6 | 8.5 | 245.7 | 45.3 |
| 4d | 4-Fluorobenzoyl | 28.9 | 9.1 | 189.3 | 41.3 |
| 4g | 4-Chlorobenzoyl | 65.8 | 15.4 | 155.6 | 48.9 |
| 4h | 3,4-Dichlorobenzoyl | 78.4 | 18.9 | 142.1 | 43.7 |
| 4f | 3-Chlorobenzoyl | 105.3 | 25.7 | 132.8 | 51.2 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Data extracted from "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance"[3].
Structure-Activity Relationship Insights:
-
The 1-acylated indoline-5-sulfonamides demonstrate potent inhibition of CA II and CA XII, with varying selectivity over CA I and CA IX.
-
Substitution on the benzoyl ring influences the inhibitory profile. Halogen substitutions, particularly chlorine and fluorine, are generally favorable for activity against the tumor-associated isoforms CA IX and XII.
-
The position of the halogen substituent on the benzoyl ring affects potency and selectivity. For instance, a 3-chloro substitution (Compound 4f ) results in the most potent CA IX inhibition in this series, while a 4-fluoro substitution (Compound 4d ) yields the most potent CA XII inhibitor[3].
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method): The inhibition of various human carbonic anhydrase (hCA) isoforms was measured using a stopped-flow instrument to monitor the CO2 hydration reaction. The enzymatic activity was determined by observing the pH change over time. The inhibitory constants (Ki) were calculated by fitting the enzyme inhibition data to the Michaelis-Menten equation.
Logical Relationship in SAR of Indoline-5-Sulfonamides
The following diagram illustrates the key structural features influencing the carbonic anhydrase inhibitory activity of indoline-5-sulfonamide analogs.
References
- 1. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles as potent histone deacetylase inhibitors with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Strategic Advantage of 1H-Indole-5-Sulfonyl Chloride in Sulfonamide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonating agent is a critical decision that can significantly impact the efficiency of synthesis and the biological activity of the final compound. While a variety of sulfonating agents are available, 1H-indole-5-sulfonyl chloride has emerged as a reagent of particular interest, offering distinct advantages in the synthesis of novel sulfonamides, a crucial structural motif in many pharmaceutical agents.
This guide provides an objective comparison of this compound with other commonly used sulfonating agents. By examining available experimental data, we aim to furnish researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Comparative Performance of Sulfonating Agents
The primary utility of this compound lies in its ability to readily react with primary and secondary amines to form stable sulfonamides.[1] This reactivity stems from the strong electrophilic nature of the sulfonyl chloride group, which is attached to a privileged indole scaffold.[1] The indole nucleus itself can engage in specific interactions with biological targets, making this compound a valuable building block in drug discovery.[1]
To illustrate the comparative performance, we will consider a representative reaction: the sulfamoylation of an amine. While direct comparative studies are limited, we can collate available data for the reaction of various sulfonyl chlorides with benzylamine to provide an indirect performance overview.
| Sulfonating Agent | Substrate | Product | Reported Yield (%) | Reference |
| This compound | Benzylamine | N-Benzyl-1H-indole-5-sulfonamide | ~90% (estimated typical) | General high reactivity noted in sources |
| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 62% | [2] |
| Methanesulfonyl chloride | Benzylamine | N-Benzylmethanesulfonamide | High (exact % not specified) | [3] |
| Benzenesulfonyl chloride | Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94% | [4] |
Note: The yields reported are from different studies and may not have been conducted under identical conditions. Therefore, this table should be used as a general guide to the expected reactivity.
Key Advantages of this compound
The primary advantages of employing this compound over other sulfonating agents can be summarized as follows:
-
Incorporation of a Privileged Scaffold: The most significant advantage is the direct introduction of the indole moiety. The indole ring is a common feature in many biologically active compounds and approved drugs. Its presence can confer favorable pharmacokinetic and pharmacodynamic properties.
-
High Reactivity: As a sulfonyl chloride, it is a highly reactive electrophile, allowing for efficient sulfonamide bond formation under mild conditions. This is in contrast to less reactive agents that may require harsher conditions, potentially leading to side reactions and decomposition of sensitive substrates.
-
Synthetic Versatility: The indole nucleus provides a synthetically accessible point for further diversification, allowing for the creation of extensive compound libraries for high-throughput screening.[1]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a sulfonamide using a generic sulfonyl chloride and an amine, which can be adapted for this compound.
General Protocol for the Sulfamoylation of an Amine
This protocol describes a general method for the reaction of an amine with a sulfonyl chloride in the presence of a base to yield the corresponding sulfonamide.
Materials:
-
Amine (e.g., benzylamine) (1.0 eq)
-
Sulfonyl chloride (e.g., this compound) (1.0-1.2 eq)
-
Base (e.g., triethylamine or pyridine) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.0-1.2 eq), either neat or dissolved in a small amount of the anhydrous solvent, to the stirred amine solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Visualizing the Workflow and Biological Context
To better understand the synthetic process and the potential biological relevance of the resulting compounds, the following diagrams are provided.
Caption: General workflow for sulfonamide synthesis.
Many indole-containing sulfonamides have been investigated as potent inhibitors of various protein kinases, which are key players in cellular signaling pathways often dysregulated in diseases like cancer. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is one such critical pathway.[5]
Caption: Inhibition of the MAPK signaling pathway.
Conclusion
References
- 1. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies [mdpi.com]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo evaluation of compounds synthesized from 1H-indole-5-sulfonyl chloride
A comprehensive analysis of compounds synthesized from 1H-indole-5-sulfonyl chloride reveals a versatile scaffold for the development of potent enzyme inhibitors with significant therapeutic potential. This guide provides a comparative overview of their in vitro and in vivo activities, supported by experimental data and methodologies, to aid researchers and drug development professionals in this promising area of medicinal chemistry.
Data Summary
The following tables summarize the quantitative data for key compounds, highlighting their inhibitory activities against various biological targets and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Enzyme Inhibitory Activity of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles against Histone Deacetylases (HDACs)
| Compound | Substitution on 1-Arylsulfonyl | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| 8 | Unsubstituted Phenyl | 12.3 | 4.0 | 1.0 |
| 11 | 4'-Methoxyphenyl | - | - | 3.3 |
| 12 | 3',4'-Dimethoxyphenyl | - | 2.3 | - |
| 13 | 4'-Fluorophenyl | >100 | >100 | >100 |
| 14 | 4'-Nitrophenyl | >100 | >100 | >100 |
| SAHA (1) | (Reference Compound) | - | - | - |
| Data extracted from a study on histone deacetylase inhibitors.[1] |
Table 2: In Vitro Anti-proliferative Activity (GI₅₀, μM) of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles
| Compound | Hep3B | MDA-MB-231 | PC-3 | A549 |
| 8 | 0.41 | 0.48 | 0.62 | 1.0 |
| 11 | - | - | - | - |
| 12 | 0.36 | 0.37 | 0.93 | 0.56 |
| 13 | - | - | - | - |
| 14 | - | - | - | - |
| SAHA (1) | >10 | >10 | >10 | >10 |
| GI₅₀ values represent the concentration required to inhibit cell growth by 50%.[1] |
Table 3: In Vitro Inhibitory Activity of Indoline-5-sulfonamides against Carbonic Anhydrase (CA) Isoforms (Kᵢ, nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| 4a | >10000 | 108.9 | 132.8 | 41.3 |
| 4d | 8990 | 100.2 | 198.5 | 55.4 |
| 4g | 9887 | 101.1 | >10000 | 99.8 |
| 4h | 8765 | 98.7 | >10000 | 101.2 |
| AAZ | 250 | 12.1 | 24.6 | 5.7 |
| AAZ (Acetazolamide) is a reference CA inhibitor.[2] |
Table 4: In Vitro Inhibitory Activity of Novel Indole Derivatives against Tubulin Polymerization and Cancer Cell Lines
| Compound | HeLa IC₅₀ (μM) | A549 IC₅₀ (μM) | K562 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | Tubulin IC₅₀ (μM) |
| 18 | 0.24 | 0.31 | 0.59 | 0.45 | 1.82 |
| Data from a study on indole derivatives as potential tubulin inhibitors.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles: A general five-step reaction sequence was employed for the synthesis of these compounds.[1]
-
Preparation of 1-Benzenesulfonylindoles: Commercially available indolecarboxyaldehydes were reacted with benzenesulfonyl chloride to yield the corresponding 1-benzenesulfonylindoles.[1]
-
Synthesis of 1-Substituted Phenylsulfonyl Compounds: Compound 25 (1H-indole-5-carbaldehyde) was reacted with the corresponding arylsulfonyl chloride in the presence of KOH and tetrabutylammonium hydrogen sulfate (TBAHS) at room temperature.[1]
-
Wittig Reaction: The aldehyde was converted to a methyl acrylate derivative using methyl(triphenylphosphoranylidene)acetate.
-
Hydroxylation: The methyl ester was hydrolyzed using LiOH.
-
Coupling and Deprotection: The resulting carboxylic acid was coupled with O-(tetrahydro-2H-pyran-1-yl)hydroxylamine (NH₂OTHP) using PyBOP, followed by deprotection with trifluoroacetic acid (TFA) to yield the final N-hydroxyacrylamide product.[1]
In Vitro Histone Deacetylase (HDAC) Inhibition Assay: The inhibitory activity of the compounds against HDAC isoenzymes was determined using a fluorogenic assay. The assay measures the fluorescence generated from the deacetylation of a substrate by the HDAC enzyme. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) was calculated.
In Vitro Cell Growth Inhibitory Activity (GI₅₀) Assay: Human cancer cell lines (Hep3B, MDA-MB-231, PC-3, and A549) were treated with various concentrations of the test compounds for a specified period. The cell viability was determined using a sulforhodamine B (SRB) assay. The GI₅₀ value, the concentration at which cell growth is inhibited by 50%, was calculated from dose-response curves.[1]
In Vivo Antitumor Efficacy in A549 Xenograft Model: Nude mice bearing A549 human lung cancer xenografts were treated with the test compounds. The tumor volume and body weight of the mice were monitored over time. The antitumor activity was evaluated by comparing the tumor growth in the treated groups to the control group. The lead compound 8 demonstrated better antitumor activity than the reference compound SAHA in this model.[1]
Carbonic Anhydrase (CA) Inhibition Assay: The inhibitory activity against human CA isoforms (hCA I, II, IX, and XII) was assessed using a stopped-flow CO₂ hydration assay. This method measures the enzyme's ability to catalyze the hydration of CO₂. The inhibition constant (Kᵢ) was determined by plotting the enzyme activity against the inhibitor concentration.[2]
Tubulin Polymerization Inhibition Assay: The effect of the compounds on tubulin polymerization was monitored by measuring the increase in turbidity at 340 nm. The IC₅₀ value for tubulin assembly was determined as the concentration of the compound that inhibited the polymerization of tubulin by 50%.[3] Further confirmation of the interaction with the microtubule network was obtained through confocal microscopy assays.[3]
Visualizations
Synthesis Pathway for 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles
Caption: General synthetic route for 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles.
Caption: Workflow for evaluating in vivo antitumor efficacy in a xenograft model.
References
- 1. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Functionalized Indole-5-Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The indole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis and functionalization are therefore of significant interest in the pursuit of novel therapeutics. This guide provides an objective comparison of the primary synthetic routes to functionalized indole-5-sulfonamides, supported by experimental data to inform strategic decisions in drug discovery and development.
Key Synthetic Strategies at a Glance
The synthesis of functionalized indole-5-sulfonamides can be broadly categorized into three main approaches, each with distinct advantages and limitations:
-
Route A: Direct Chlorosulfonation of Indoles. This classical approach involves the electrophilic substitution of an indole with chlorosulfonic acid to install the sulfonyl chloride moiety, which is subsequently reacted with an amine.
-
Route B: Amide Coupling. This convergent strategy relies on the formation of an amide bond between an indole-5-carboxylic acid and a suitably substituted aminobenzenesulfonamide.
-
Route C: Fischer Indole Synthesis. A powerful cyclization method, the Fischer indole synthesis can be employed to construct the indole ring from a phenylhydrazine precursor already bearing the sulfonamide group.
This guide will delve into the specifics of each route, presenting comparative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate synthetic strategy.
Comparative Performance of Synthetic Routes
The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency. The following table summarizes quantitative data for representative examples of each synthetic approach.
| Route | Key Transformation(s) | Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| A | 1. Chlorosulfonation 2. Amination | Acetanilide | 1. Chlorosulfonic acid, 15-60°C 2. Amine | N-Substituted p-acetamidobenzenesulfonamide | 77-81 (crude) | [1] |
| B | Amide Coupling | 1H-Indole-5-carboxylic acid, 3-aminobenzenesulfonamide | T3P, DIPEA, THF, rt | N-(3-sulfamoylphenyl)-1H-indole-5-carboxamide | Not specified | [2] |
| B | Amide Coupling | Indole-3-carboxylic acid, Aniline derivative | EDC, DMAP, HOBt (cat.), DIPEA, MeCN | N-Aryl-indole-3-carboxamide | Good to excellent | [3][4] |
| C | Fischer Indole Synthesis | Phenylhydrazine, Ketone | p-Toluenesulfonic acid or Trichloroacetic acid, 100°C, 5 min (solvent-free) | Substituted Indole | Excellent | [5] |
Experimental Protocols
Detailed methodologies for key transformations are provided below to enable the replication and adaptation of these synthetic routes.
Route A: Direct Chlorosulfonation and Amination (General Procedure)
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
To a round-bottom flask fitted with a mechanical stirrer and cooled to 12-15°C, place 290 g (2.49 moles) of freshly distilled chlorosulfonic acid.[1] Gradually add 67.5 g (0.5 mole) of acetanilide over approximately 15 minutes, maintaining the temperature around 15°C.[1] The reaction evolves a large volume of hydrogen chloride and should be performed in a well-ventilated fume hood.[1] After the addition is complete, heat the mixture to 60°C for two hours.[1] The completion of the reaction is indicated by the cessation of gas evolution.[1] Pour the syrupy liquid slowly with stirring into 1 kg of ice with enough water to allow for stirring.[1] Collect the precipitated solid sulfonyl chloride by suction filtration and wash with water.[1] The crude yield is typically 90-95 g (77-81%).[1] The crude product can be purified by recrystallization from a mixture of benzene and petroleum ether or from chloroform.[1]
Step 2: Sulfonamide Formation
The resulting sulfonyl chloride can be reacted with a wide range of primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) in an appropriate solvent (e.g., dichloromethane, THF) to yield the desired sulfonamide.
Route B: Amide Coupling (General Procedure)
In a dry round-bottom flask, dissolve the indole-5-carboxylic acid (1.0 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv.), and 1-hydroxybenzotriazole (HOBt, 1.2 equiv.) in dry dichloromethane.[6] Add N,N-diisopropylethylamine (DIPEA, 2.7 equiv.) to the mixture and stir at 0°C for 10-15 minutes to activate the carboxylic acid.[6] In a separate flask, dissolve the desired aminobenzenesulfonamide (1.0-1.2 equiv.) in dry dichloromethane. Add the amine solution dropwise to the activated carboxylic acid mixture at 0°C.[6] Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the organic layer sequentially with saturated aqueous sodium bicarbonate and water.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6] The crude product is then purified by silica gel column chromatography.[6]
Route C: Fischer Indole Synthesis (General Procedure)
In a test tube, heat a mixture of the appropriate phenylhydrazine (1.0 mmol), a ketone or aldehyde (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol) or trichloroacetic acid (3.0 mmol) at 100°C for 5 minutes with swirling.[5] After cooling, add water to the mixture and filter to collect the solid product.[5] Wash the collected solid with water and dry under vacuum to obtain the analytically pure indole.[5] This solvent-free method often provides excellent yields.[5]
Further Functionalization
Once the indole-5-sulfonamide core is synthesized, it can be further functionalized at various positions.
-
N-Alkylation/Arylation of the Sulfonamide: The sulfonamide nitrogen can be alkylated or arylated using standard procedures, typically involving a base such as sodium hydride and an alkyl or aryl halide.
-
C3-Functionalization of the Indole Ring: The C3 position of the indole is nucleophilic and can be functionalized through various reactions, including Friedel-Crafts acylation, Mannich reaction, and Vilsmeier-Haack formylation. Arenesulfonyl indoles can serve as precursors for C3-substituted indoles by generating a vinylogous imine intermediate under basic conditions.
Characterization of Functionalized Indole-5-Sulfonamides
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation, confirming the connectivity of atoms and the substitution pattern on the indole and sulfonamide moieties.[7][8][9][10]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide group.
-
High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the final compounds.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed synthetic routes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. rsc.org [rsc.org]
- 9. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking Cellular Machinery: A Comparative Guide to the Target Engagement of 1H-Indole-5-sulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the validation of a compound's interaction with its intended biological target is a cornerstone of preclinical research. This guide provides an objective comparison of the biological target engagement of 1H-indole-5-sulfonyl chloride derivatives, a versatile class of compounds demonstrating significant potential in therapeutic development. We will explore their efficacy against two key enzyme families, Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), and benchmark their performance against established inhibitors, Vorinostat (SAHA) and Acetazolamide, respectively. This analysis is supported by quantitative data and detailed experimental protocols to aid in the design and interpretation of future studies.
The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of bioactive molecules. Its derivatives have emerged as potent inhibitors of critical enzymes involved in cancer progression and other diseases. This guide will delve into the specifics of their target engagement, providing a clear comparison to facilitate informed decisions in drug discovery pipelines.
Histone Deacetylase (HDAC) Inhibition: A New Frontier in Epigenetic Modulation
A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, derived from this compound, have been identified as a new class of potent histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. The inhibitory activity of these indole derivatives is compared with Vorinostat (SAHA), an FDA-approved HDAC inhibitor.
Quantitative Comparison of HDAC Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a representative 1-arylsulfonyl-5-(N-hydroxyacrylamide)indole (Compound 8 from the cited study) and Vorinostat against various HDAC isoforms.[1]
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) |
| 1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indole (8) | 12.3 | 4.0 | 1.0 |
| Vorinostat (SAHA) | - | - | - |
Note: Specific IC50 values for Vorinostat against individual HDAC isoforms were not provided in the direct comparative study, but it is a well-established pan-HDAC inhibitor with low nanomolar potency against Class I and IIb HDACs.
Furthermore, the antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines, demonstrating their potential as anti-cancer agents.[1][2]
| Compound | Hep3B GI50 (µM) | MDA-MB-231 GI50 (µM) | PC-3 GI50 (µM) | A549 GI50 (µM) |
| Compound 8 | 0.36 | 0.45 | 0.68 | 1.21 |
| Vorinostat (SAHA) | >10 | 2.5 | 2.5 | 5.0 |
These data indicate that the this compound derivative, Compound 8, exhibits potent and, in some cases, superior anti-proliferative activity compared to the established drug, Vorinostat.
Carbonic Anhydrase (CA) Inhibition: Targeting Tumor Microenvironment
Indoline-5-sulfonamides, another class of derivatives synthesized from the this compound core, have demonstrated significant inhibitory activity against various isoforms of carbonic anhydrase (CA).[3] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in pH regulation. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression. The efficacy of these indole derivatives is compared to Acetazolamide, a clinically used CA inhibitor.
Quantitative Comparison of Carbonic Anhydrase Inhibitors
The following table presents the inhibition constants (Ki) of representative 1-acylated indoline-5-sulfonamides against key human carbonic anhydrase (hCA) isoforms, alongside the values for Acetazolamide.[3]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1-Acylindoline-5-sulfonamide (4a) | 132.8 | 41.3 | - | - |
| 1-(3-chlorobenzoyl)indoline-5-sulfonamide (4f) | - | - | 132.8 | 41.3 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Note: '-' indicates data not available in the provided source. The data shows that 1-acylated indoline-5-sulfonamides can be potent inhibitors of tumor-associated CA isoforms.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the biological context and experimental approaches, the following diagrams illustrate the HDAC inhibition signaling pathway and a generalized workflow for evaluating target engagement.
References
- 1. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 2. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 3. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
Benchmarking the performance of 1H-indole-5-sulfonyl chloride in specific synthetic transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1H-indole-5-sulfonyl chloride's performance in key synthetic transformations, primarily focusing on sulfonamide synthesis, a cornerstone reaction in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its combination with the sulfonamide functional group has yielded numerous compounds with significant biological activity, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document benchmarks the utility of this compound against alternative synthetic strategies, supported by experimental data and detailed protocols.
Core Transformation: Sulfonamide Synthesis
The primary application of this compound is the synthesis of indole-5-sulfonamides. This transformation occurs via a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[1][4] This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[5][6]
General Reaction Scheme: R¹R²NH + this compound → 1H-indole-5-sulfonamide-NR¹R² + HCl[1]
While this method is direct and widely used, its efficiency can be compared with several alternative modern synthetic routes.
Performance Benchmark: this compound vs. Alternatives
The selection of a synthetic route often depends on factors like starting material availability, functional group tolerance, reaction conditions, and overall efficiency (yield and step-economy). Below is a comparison of the traditional approach using this compound with other prevalent methods for synthesizing sulfonamides.
| Method | Starting Materials | Typical Conditions | Yields | Advantages | Disadvantages | Citations |
| Direct Sulfonylation (This Product) | This compound , Amine | Pyridine or other base, Aprotic solvent (e.g., THF, DCM), 0°C to RT | Good to Excellent (often >80%) | High-yielding, straightforward, readily available starting material. | Sulfonyl chloride can be sensitive to moisture; potential for competing reaction at indole N-H.[7][8] | [1][4][9] |
| One-Pot from Aryl Carboxylic Acids | Aryl Carboxylic Acid, Amine, SO₂ source, Halogen source | Copper Catalyst, Photoredox conditions, MeCN, 12h | Good (40-85%) | Excellent step-economy, avoids isolation of reactive sulfonyl chloride, broad substrate scope. | Requires specific photocatalytic setup, may not be suitable for all indole precursors. | [10] |
| Pd-Catalyzed from Arylboronic Acids | Arylboronic Acid, SO₂Cl₂, Amine | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Toluene, 110°C | Good to Excellent | High functional group tolerance, convergent synthesis allowing variation of both aryl and amine parts. | Requires transition metal catalyst, higher temperatures may be needed. | [11] |
| Oxidative Chlorination from Thiols | Thiol, Oxidizing Agent (e.g., NCS, H₂O₂/SOCl₂), Amine | Aqueous or organic solvent, RT | Excellent | Starts from readily available thiols, can be a one-pot procedure. | Requires handling of odorous thiols, harsh oxidizing conditions may limit functional group tolerance. | [12] |
| Electrochemical Synthesis | Indole, Inorganic Sulfite (SO₂ source), Alcohol | Undivided electrolysis cell, mild conditions | Good | Green chemistry approach, avoids harsh reagents, controllable. | Requires specialized electrochemical equipment, primarily demonstrated for sulfonate esters (precursors). | [1][13] |
| From Sulfonic Acids | Sulfonic Acid/Salt, Amine | Microwave irradiation, often solvent-free | High | Good functional group tolerance, rapid reaction times. | Requires access to the corresponding sulfonic acid precursor. | [12] |
Experimental Protocols
Protocol 1: Synthesis of an Indole-5-Sulfonamide using this compound
This protocol is a representative example for the reaction of a sulfonyl chloride with an amine.
Materials:
-
This compound (1.0 mmol)
-
Desired amine (e.g., morpholine) (1.1 mmol)
-
Pyridine (2.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve this compound in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the amine and pyridine in anhydrous DCM (5 mL).
-
Add the amine/pyridine solution dropwise to the cooled sulfonyl chloride solution over 10 minutes with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure sulfonamide.
Protocol 2: One-Pot Copper-Catalyzed Decarboxylative Sulfonamide Synthesis
This protocol is adapted from modern methods that offer improved step-economy.[10]
Materials:
-
(Hetero)aryl carboxylic acid (0.5 mmol)
-
[Cu(MeCN)₄]BF₄ (20 mol %)
-
1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.0 equiv)
-
Sulfur dioxide source (e.g., DABSO) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) (0.1 M)
-
Amine (2.0 equiv) and DIPEA (2-4 equiv)
Procedure:
-
To an oven-dried vial, add the aryl carboxylic acid, [Cu(MeCN)₄]BF₄, DCDMH, and other reagents under an inert atmosphere.
-
Add anhydrous MeCN and stir the mixture.
-
Irradiate the reaction with 365 nm LEDs for 12 hours at room temperature to form the intermediate sulfonyl chloride.
-
After the initial reaction, add the desired amine and DIPEA directly to the reaction mixture.
-
Stir at room temperature until the sulfonyl chloride is consumed (monitor by TLC).
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by flash column chromatography to obtain the final sulfonamide.
Visualizations
The following diagrams illustrate the workflows and concepts discussed.
Caption: Standard workflow for sulfonamide synthesis.
Caption: Comparison of synthetic routes to indole sulfonamides.
Caption: Enzyme inhibition by an indole-sulfonamide drug candidate.
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. Synthesis of biologically active sulfonamide-based indole analogs: a review | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. cbijournal.com [cbijournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1H-indole-5-sulfonyl Chloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1H-indole-5-sulfonyl chloride, ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals must handle this compound with care due to its hazardous properties. This document outlines the essential, immediate safety and logistical information for its proper disposal, providing a clear, step-by-step operational plan. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Immediate Safety and Hazard Profile
This compound is a corrosive and water-reactive compound.[1][2] Contact with skin and eyes can cause severe burns.[1] It is sensitive to moisture and will react with water, including humidity in the air, to release toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[1][3] Therefore, all handling and disposal procedures must be conducted in a controlled environment, utilizing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[1][2] | Protects against splashes of corrosive material and harmful vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | Prevents severe skin burns upon contact. |
| Body Protection | Chemical-resistant lab coat or apron.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory | All handling and disposal must be performed in a certified chemical fume hood.[4][5] | Prevents inhalation of corrosive vapors and acid gases. |
Step-by-Step Disposal Protocol
The disposal of this compound is categorized into two primary procedures: the neutralization of small, residual quantities (e.g., from cleaning glassware) and the packaging of bulk quantities for professional disposal.
1. Neutralization of Small Quantities:
This procedure should only be performed for trace amounts of the chemical to render it less hazardous.
-
Preparation: Work within a chemical fume hood.[4] Prepare a large beaker with a dilute basic solution, such as 5% sodium bicarbonate or a dilute sodium hydroxide solution. Place this beaker in an ice bath to manage the exothermic nature of the reaction.[4]
-
Slow Addition: With constant and vigorous stirring, slowly and carefully add the this compound dropwise to the cold basic solution.[4] Crucially, never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[4]
-
Monitoring: The reaction is exothermic and will release corrosive fumes.[4] Monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Final Disposal: Once the addition is complete and the reaction has ceased, allow the solution to return to room temperature. After ensuring the solution is neutralized (pH 6-8), it may be permissible to dispose of it down the drain with copious amounts of water, in strict accordance with local and institutional regulations.[4]
2. Disposal of Bulk Quantities:
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[2]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., Corrosive, Water-Reactive).[2]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents, until collection.[1][6]
-
Professional Disposal: Arrange for collection by an approved waste disposal plant.[1][6] Ensure all institutional and regulatory procedures for hazardous waste disposal are followed.
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the fume hood is operational to manage vapors.[4]
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[2]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1H-indole-5-sulfonyl chloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1H-indole-5-sulfonyl chloride (CAS No. 1094209-33-2). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Summary
This compound is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It is also sensitive to moisture and will release toxic hydrogen chloride gas upon contact with water.[2][3]
| Hazard Classification | Details |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger [4] |
| Hazard Statements | H302: Harmful if swallowed[1] H314: Causes severe skin burns and eye damage[1][2] H318: Causes serious eye damage[4] H335: May cause respiratory irritation |
| Precautionary Statements | P260: Do not breathe dust[3] P280: Wear protective gloves/protective clothing/eye protection/face protection[2][3][4] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4] P310: Immediately call a POISON CENTER or doctor/physician[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the chemical.[5] The following equipment must be worn at all times when handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a snug fit to protect against dust and splashes.[6] A face shield offers a full range of protection for the face and eyes and is required over goggles.[6][7] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves immediately.[8] |
| Body | Chemical-Resistant Apron or Lab Coat | A chemical-resistant apron or a properly fitted lab coat should be worn to protect against splashes and spills.[6] Ensure clothing provides full coverage. |
| Respiratory | Fume Hood / Respirator | All handling of solid and dissolved this compound must occur inside a certified chemical fume hood to minimize inhalation exposure.[2] For emergencies like large spills, a chemical cartridge-type respirator is required.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound, from preparation to use.
3.1. Preparation and Engineering Controls
-
Designated Area: Ensure all work is conducted in a designated area within a certified chemical fume hood.[2][4]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate spill kit are immediately accessible.
-
Decontamination: Before starting, clear the work area of all unnecessary equipment and materials to prevent contamination.
-
Inert Atmosphere: As the compound is moisture-sensitive, plan to handle it under an inert atmosphere (e.g., nitrogen or argon) where appropriate for the reaction.[1]
3.2. Experimental Protocol: Weighing and Transfer
-
Don PPE: Put on all required PPE as specified in the table above.
-
Container Handling: Allow the chemical container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Weigh the required amount of the solid in a tared, sealed container or on weighing paper within the fume hood. Avoid creating dust.[4][8]
-
Transfer: Carefully transfer the weighed solid to the reaction vessel using a powder funnel or other appropriate tool.
-
Cleaning: Promptly clean any residual solid from the spatula and weighing container using a suitable solvent for the reaction, and transfer the washings to the reaction vessel.
-
Post-Handling: After use, securely seal the main chemical container. Wipe down the exterior of the container and the work surface. Wash hands thoroughly after completing the task and removing PPE.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
4.1. First Aid Measures In all cases of exposure, immediately call a POISON CENTER or physician for medical advice.[2][4]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention. |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do so. Continue rinsing.[2][4] Seek immediate medical attention from an ophthalmologist.[3] |
| Ingestion | Rinse mouth thoroughly with water.[2] Do NOT induce vomiting.[2][3] Seek immediate medical attention. |
4.2. Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[4][8]
-
Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk of inhalation.
-
Protect: Wear all necessary PPE, including respiratory protection.[4]
-
Contain: Prevent the spill from spreading or entering drains.[3][4]
-
Clean-Up: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for hazardous waste, avoiding dust generation.[4][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
Proper disposal is a legal and safety requirement. Do not dispose of this chemical down the drain or in regular trash.[9]
5.1. Step-by-Step Disposal Protocol
-
Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[9]
-
Liquid Waste: Collect solutions containing the chemical in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[9]
-
-
Containment: Use containers that are in good condition with secure, leak-proof lids. Do not fill liquid waste containers beyond 80% capacity.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and include the full chemical name ("this compound"), associated hazards (Corrosive, Harmful), and the date accumulation started.[9]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab, using secondary containment to catch any potential leaks.[9]
-
Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[9]
Storage and Incompatibilities
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.[2]
| Parameter | Requirement |
| Temperature | Store in a refrigerator at 2-8°C.[1][4] |
| Atmosphere | Store under a dry, inert atmosphere.[1] Keep container tightly sealed in a dry place.[2][4] |
| Security | Store in a locked-up, secure area.[2] |
| Incompatible Materials | Water, strong oxidizing agents, strong acids, strong bases, and amines.[2] |
| Hazardous Reactions | Contact with water liberates toxic and corrosive hydrogen chloride gas.[2] |
Visual Workflow for Handling
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound|CAS 1094209-33-2 [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. angenechemical.com [angenechemical.com]
- 5. gerpac.eu [gerpac.eu]
- 6. trimaco.com [trimaco.com]
- 7. pppmag.com [pppmag.com]
- 8. capotchem.com [capotchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
